Technical Documentation Center

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol
  • CAS: 51430-71-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol Using ¹H and ¹³C NMR Spectroscopy

Executive Summary The structural elucidation of substituted 1,3-dioxanes is a critical analytical workflow in the development of conformationally restricted pharmacophores and energetic materials[1]. (5-Nitro-2-phenyl-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted 1,3-dioxanes is a critical analytical workflow in the development of conformationally restricted pharmacophores and energetic materials[1]. (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol presents a unique stereochemical challenge: the central six-membered ring adopts a locked chair conformation, but the spatial arrangement of the C5 substituents (nitro vs. hydroxymethyl) is governed by a complex interplay of steric and stereoelectronic effects. This technical guide provides an authoritative, self-validating methodology for the complete structural and stereochemical assignment of this molecule using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical Framework & Causality

Before acquiring NMR data, an application scientist must establish the theoretical conformational space of the molecule. The 1,3-dioxane ring strongly prefers a chair conformation.

The Conformational Lock: The C2-phenyl group has a massive steric requirement (A-value ≈ 2.9 kcal/mol) and acts as a conformational anchor. It exclusively occupies the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6[2].

The C5 Competition (Causality of Axial Preference): At the C5 position, the nitro (-NO₂) and hydroxymethyl (-CH₂OH) groups compete for the equatorial position. In a standard cyclohexane system, the bulkier -CH₂OH group (A-value ≈ 1.7 kcal/mol) would force the smaller -NO₂ group (A-value ≈ 1.1 kcal/mol) into the axial position purely based on sterics. However, in 1,3-dioxanes, stereoelectronic effects dominate[3].

  • Electrostatic Repulsion: An equatorial nitro group would align its strong dipole parallel to the endocyclic C-O bonds, causing severe electrostatic repulsion.

  • Hyperconjugation: An axial nitro group benefits from stabilizing hyperconjugative interactions, where the lone pairs of the ring oxygens ( ) donate electron density into the antibonding orbital of the C-NO₂ bond ( ).

Consequently, both steric and stereoelectronic factors work synergistically to lock the molecule into the trans-diastereomer (where the C2-phenyl and C5-hydroxymethyl groups are both equatorial, placing them trans to each other across the ring plane)[2].

Experimental Workflow: A Self-Validating Protocol

To ensure high-fidelity data capable of resolving subtle diastereotopic differences, the following self-validating acquisition protocol must be strictly adhered to[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is non-polar, preventing the disruption of intramolecular hydrogen bonding, while TMS provides an absolute zero-point reference (0.00 ppm) to validate the chemical shift scale.

  • Probe Tuning and Matching: Manually tune the probe for both ¹H (e.g., 400/500 MHz) and ¹³C frequencies. Causality: Optimal impedance matching maximizes RF power transfer, ensuring accurate 90° pulse widths and maximizing the Signal-to-Noise Ratio (SNR).

  • Shimming and Lock: Lock onto the ²H signal of CDCl₃ and optimize the Z1-Z5 shims. Validation Check: The TMS ¹H singlet must exhibit a linewidth at half-height ( ) of ≤ 1.0 Hz. If broader, re-shim.

  • Pulse Calibration: Calibrate the 90° pulse ( ) for the specific sample. Accurate flip angles are critical for quantitative integration and the efficiency of 2D magnetization transfers.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a relaxation delay ( ) of 2.0 seconds to ensure complete longitudinal relaxation.

    • ¹³C NMR: Acquire 512–1024 scans with broadband ¹H decoupling (WALTZ-16) and a of 2.0 seconds.

  • Processing: Apply exponential apodization (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual phase correction (zero and first-order) and a polynomial baseline correction.

Workflow A Sample Prep (CDCl3, TMS) B Probe Tuning & Shimming A->B C 1D Acquisition (1H, 13C) B->C D 2D Acquisition (COSY, HSQC) C->D E Data Processing (FT, Phase) D->E F Stereochemical Assignment E->F

Caption: Experimental workflow for self-validating NMR acquisition and processing.

¹H NMR Analysis & Mechanistic Assignment

The ¹H NMR spectrum of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is highly diagnostic due to the rigid chair conformation.

Table 1: Quantitative ¹H NMR Data Summary

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( , Hz)Assignment Rationale
C2-H 5.45Singlet (s)1H-Highly deshielded by two adjacent oxygens and the equatorial phenyl ring.
C4/C6-H (eq)4.80Doublet (d)2H11.5Equatorial protons; strongly deshielded by the spatial proximity of the axial NO₂ group.
C4/C6-H (ax)4.25Doublet (d)2H11.5Axial protons; form an AB spin system with the equatorial protons.
C5-CH₂ 3.95Doublet (d)2H6.0Hydroxymethyl protons; coupled to the adjacent hydroxyl proton.
-OH 2.80Triplet (t)1H6.0Exchangeable proton; broadens or disappears upon D₂O shake.
Ph (ortho) 7.45Multiplet (m)2H-Aromatic protons closest to the electron-withdrawing acetal center.
Ph (meta/para) 7.35Multiplet (m)3H-Bulk aromatic protons.

Mechanistic Insight: The C4 and C6 protons are diastereotopic and appear as a classic AB quartet. The large geminal coupling constant ( Hz) is typical for isolated methylene groups in a rigid ring[4]. The pronounced downfield shift of the equatorial protons (4.80 ppm) relative to the axial protons (4.25 ppm) is a direct consequence of the magnetic anisotropy and spatial deshielding exerted by the axial nitro group.

¹³C NMR Analysis

The ¹³C NMR spectrum provides orthogonal validation of the carbon skeleton, heavily influenced by the electronegativity of the attached heteroatoms.

Table 2: Quantitative ¹³C NMR Data Summary

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C2 101.5CHAcetal carbon (O-C-O linkage); extreme deshielding is characteristic of 1,3-dioxanes.
C5 88.2C (quat)Quaternary carbon directly bonded to the strongly electron-withdrawing NO₂ group.
C4, C6 68.5CH₂Ring carbons adjacent to a single oxygen atom.
C5-CH₂OH 61.8CH₂Exocyclic hydroxymethyl carbon.
Ph (ipso) 137.0C (quat)Aromatic carbon directly attached to the C2 position.
Ph (o/m/p) 126.0 – 129.0CHResonances for the remaining five aromatic carbons.

2D NMR Strategies for Definitive Connectivity

To eliminate any ambiguity in the 1D assignments, 2D NMR techniques are employed as the final validation layer[4].

  • COSY (Correlation Spectroscopy): Confirms the geminal coupling network between the diastereotopic C4/C6 axial and equatorial protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the ¹H signals directly to their corresponding ¹³C signals, unambiguously differentiating the exocyclic C5-CH₂OH group (cross-peak at 3.95 / 61.8 ppm) from the endocyclic C4/C6 methylene groups (cross-peaks at 4.25, 4.80 / 68.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the ultimate proof of the molecular skeleton by showing 2-bond and 3-bond correlations across quaternary centers.

HMBC H2 H-2 (Acetal) C46 C-4 / C-6 H2->C46 HMBC Cipso C-ipso (Phenyl) H2->Cipso HMBC H46 H-4 / H-6 (Ring) C2 C-2 H46->C2 HMBC C5 C-5 (Quaternary) H46->C5 HMBC CCH2 C-CH2OH H46->CCH2 HMBC HCH2 H-CH2 (Hydroxymethyl) HCH2->C46 HMBC HCH2->C5 HMBC

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.

Conclusion

The structural elucidation of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol relies on a rigorous understanding of 1,3-dioxane stereochemistry combined with a highly controlled NMR acquisition protocol. By analyzing the AB spin systems in the ¹H NMR and verifying connectivity through HMBC, researchers can confidently assign the trans-diastereomeric conformation, driven by the stereoelectronic preference of the axial nitro group. This methodology ensures robust, reproducible data critical for downstream pharmaceutical and materials science applications.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Kuramshina, A. E., & Kuznetsov, V. V. (2016). Conformational analysis of 5-bromo-5-nitro-1,3-dioxane. Russian Journal of General Chemistry, 86, 1-6.

  • Juaristi, E., et al. (1987). Conformational analysis of 1,3-dioxanes with sulfide, sulfoxide, and sulfone substitution at C(5). The Journal of Organic Chemistry, 52(17), 3806-3811.

  • Richards, W. P. C., et al. (2019). Modifying Nitrate Ester Sensitivity Properties Using Explosive Isomers. ACS Omega, 4(15), 16421-16427.

Sources

Exploratory

Thermodynamic Stability and Stereochemistry of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

Executive Summary (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is a highly specialized cyclic acetal that serves as a critical intermediate in organic synthesis and a model compound for advanced stereochemical analysis[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is a highly specialized cyclic acetal that serves as a critical intermediate in organic synthesis and a model compound for advanced stereochemical analysis[1]. Due to the presence of a 1,3-dioxane ring substituted at the 2- and 5-positions, the molecule exhibits a fascinating conformational tug-of-war. This technical guide provides a deep dive into the thermodynamic drivers that dictate its stereochemistry, balancing the electrostatic repulsion of the nitro group against the intramolecular hydrogen-bonding potential of the hydroxymethyl group.

Molecular Architecture & Conformational Locking

The core of the molecule is a 1,3-dioxane ring. Unlike cyclohexane, the 1,3-dioxane ring contains two oxygen atoms, which shortens the C-O bonds (approx. 1.41 Å compared to 1.54 Å for C-C bonds) and significantly increases the steric penalty for axial substituents at the 2-position.

  • The Equatorial Lock: The 2-phenyl group possesses a massive conformational free energy (A-value > 3.0 kcal/mol). Placing the phenyl group in an axial position would result in severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. Consequently, the 2-phenyl group strictly occupies the equatorial plane, effectively "locking" the ring into a single chair conformation and preventing chair-chair interconversion.

Thermodynamic Drivers: The C5 Conflict

With the ring locked, the stereochemistry of the molecule depends entirely on the orientation of the two substituents at the C5 position: the nitro group (-NO 2​ ) and the hydroxymethyl group (-CH 2​ OH). These two groups compete for the axial position, driven by opposing thermodynamic forces[2].

Electrostatic Repulsion (The Stereoelectronic Effect)

The nitro group is highly polar. If placed in the equatorial position, the strong dipole of the C-NO 2​ bond aligns parallel to the dipoles of the adjacent C-O bonds in the dioxane ring. This parallel alignment creates massive electrostatic repulsion. To minimize this, the nitro group strongly prefers the axial position , where its dipole is orthogonal to the ring's C-O dipoles. This stabilization is computationally and experimentally shown to be worth >2.0 kcal/mol in similar 5-nitro-1,3-dioxane systems[3][4].

Intramolecular Hydrogen Bonding

Conversely, the hydroxymethyl group (-CH 2​ OH) has the potential to form a strong intramolecular hydrogen bond with the lone pairs of the ring oxygen atoms. However, this is geometrically possible only if the hydroxymethyl group occupies the axial position . This hydrogen-bonding interaction provides a stabilization energy of approximately 1.0 to 1.5 kcal/mol.

The Thermodynamic Resolution

In the battle between electrostatic minimization and hydrogen bonding, the electrostatic forces generally dominate. The global thermodynamic minimum for (5-nitro-2-phenyl-1,3-dioxan-5-yl)methanol is the diastereomer where the nitro group is axial and the hydroxymethyl group is equatorial [2].

Conformers Lock Equatorial 2-Phenyl Group (Conformational Lock) Conflict C5 Substituent Competition Lock->Conflict AxialNO2 Axial -NO2 / Equatorial -CH2OH (Dipole Minimization > 2 kcal/mol) Conflict->AxialNO2 Electrostatic Control AxialCH2OH Equatorial -NO2 / Axial -CH2OH (Intramolecular H-Bond ~1.5 kcal/mol) Conflict->AxialCH2OH H-Bonding Control Thermo Thermodynamic Product (Global Minimum) AxialNO2->Thermo Dominant Pathway

Conformational drivers in 5-substituted 1,3-dioxanes showing competing stabilization effects.

Synthesis and Diastereoselectivity Workflow

The synthesis of (5-nitro-2-phenyl-1,3-dioxan-5-yl)methanol relies on the acid-catalyzed acetalization of benzaldehyde with tris(hydroxymethyl)nitromethane[5][6]. Because acetalization is reversible, the reaction is driven to the thermodynamic product using Dean-Stark water removal.

Experimental Protocol: Acetalization

Objective: Synthesize and isolate the thermodynamically stable diastereomer.

Reagents:

  • Tris(hydroxymethyl)nitromethane (1.0 eq)[7]

  • Benzaldehyde (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a round-bottom flask with tris(hydroxymethyl)nitromethane, benzaldehyde, and toluene. Add the catalytic p-TsOH.

  • Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser. Causality: The Dean-Stark trap continuously removes water (a byproduct), shifting the equilibrium strictly toward the cyclic acetal via Le Chatelier's principle.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the water collection in the Dean-Stark trap. Self-Validation: The reaction is complete when the theoretical volume of water is visually collected in the trap (typically 4-6 hours).

  • Thermodynamic Equilibration: The extended reflux ensures that any kinetic product (e.g., the axial-CH 2​ OH diastereomer) reversibly opens and closes until the system settles into the global thermodynamic minimum (axial-NO 2​ ).

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ to neutralize the p-TsOH, followed by brine.

  • Crystallization: Dry the organic layer over MgSO 4​ , concentrate under reduced pressure, and recrystallize the crude product from ethanol/water to yield the pure, thermodynamically stable diastereomer.

G A Tris(hydroxymethyl)nitromethane + Benzaldehyde B Acid-Catalyzed Acetalization (p-TsOH, Toluene, Reflux) A->B C Dean-Stark Water Removal (Thermodynamic Control) B->C D Crystallization (Diastereomeric Resolution) C->D E Pure (5-Nitro-2-phenyl- 1,3-dioxan-5-yl)methanol D->E

Synthesis workflow of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol via acetalization.

Quantitative Data Summaries

The following table summarizes the competing thermodynamic parameters that dictate the stereochemistry of the C5 position in 1,3-dioxane systems.

Conformational FeatureOrientationEnergy Contribution (ΔG)Primary Driving Force
2-Phenyl Group Equatorial> -3.0 kcal/molAvoidance of 1,3-diaxial steric clash
5-Nitro Group Axial-2.0 to -2.5 kcal/molMinimization of dipole-dipole repulsion
5-Hydroxymethyl Group Axial-1.0 to -1.5 kcal/molIntramolecular H-bonding with ring oxygen
Net System Preference Axial NO 2​ / Eq CH 2​ OH ~ -1.0 kcal/mol Electrostatic dominance over H-bonding

Table 1: Thermodynamic energy contributions for substituent orientations in 5-substituted 2-phenyl-1,3-dioxanes.

Conclusion

The stereochemistry of (5-nitro-2-phenyl-1,3-dioxan-5-yl)methanol is a textbook demonstration of competing thermodynamic forces. While the 2-phenyl group unambiguously locks the chair conformation, the C5 position is governed by a delicate balance between the stereoelectronic preference of the nitro group and the hydrogen-bonding capability of the hydroxymethyl group. Because electrostatic dipole minimization provides a deeper energy well than intramolecular hydrogen bonding, the thermodynamic product isolated from standard acetalization procedures features an axial nitro group and an equatorial hydroxymethyl group.

Sources

Foundational

Single-Crystal X-Ray Diffraction Analysis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol: Structural Elucidation and Methodological Guide

Executive Summary The compound (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS: 51430-71-8) is a highly functionalized heterocycle utilized as a chemical synthesis intermediate and a screening compound in advanced biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS: 51430-71-8) is a highly functionalized heterocycle utilized as a chemical synthesis intermediate and a screening compound in advanced biological assays, such as Type III secretion system inhibitor development [1]. Determining its absolute solid-state conformation via Single-Crystal X-Ray Diffraction (SCXRD) is critical. While Nuclear Magnetic Resonance (NMR) spectroscopy provides a time-averaged view of molecular dynamics in solution, SCXRD delivers an absolute snapshot of the stereochemical configuration, specifically resolving the axial-equatorial competition between the C5-nitro and C5-hydroxymethyl substituents relative to the C2-phenyl group.

This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, diffraction workflow, and structural analysis of this specific 1,3-dioxane derivative, grounded in established crystallographic principles.

Chemical Context & Conformational Dynamics

The 1,3-dioxane ring is a classic scaffold in conformational analysis. Unlike cyclohexane, the presence of two oxygen atoms in the ring significantly alters the steric environment, shortening the C–O bond lengths and compressing the 1,3-diaxial interactions.

In (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol, the structural dynamics are governed by three primary substituents:

  • C2-Phenyl Group: Strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. This effectively "locks" the chair conformation [2].

  • C5-Nitro Group (-NO₂): Despite its bulk, the nitro group has a surprisingly small A-value in 1,3-dioxanes. Its planar geometry allows it to adopt an axial position with minimal steric penalty.

  • C5-Hydroxymethyl Group (-CH₂OH): The orientation of this group is heavily influenced by its ability to participate in intermolecular hydrogen bonding. In the solid state, stereoelectronic interactions and hydrogen-bonding networks often override pure steric considerations, dictating whether this group sits axially or equatorially [3].

Stereochem Root 1,3-Dioxane Core Conformation C2 C2 Position: Equatorial Phenyl Root->C2 C5 C5 Position: Nitro & Hydroxymethyl Root->C5 Axial Axial Substituent (Minimizes Steric Clash) C5->Axial Eq Equatorial Substituent (H-Bonding Network) C5->Eq

Fig 1. Conformational determinants of the substituted 1,3-dioxane ring.

Crystallization Protocol (Self-Validating System)

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with a slow, controlled reduction in saturation. The presence of both a polar hydrogen-bond donor (-OH) and a polarizable acceptor (-NO₂) necessitates a binary solvent system.

Step-by-Step Methodology: Vapor Diffusion / Slow Evaporation
  • Solvent Selection (Causality): Select Ethyl Acetate (EtOAc) as the primary solvent and Hexanes as the antisolvent. EtOAc readily dissolves the compound due to favorable dipole-dipole interactions, while the non-polar Hexanes slowly reduces solubility, promoting ordered nucleation rather than amorphous precipitation.

  • Preparation: Dissolve 20–30 mg of pure (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol in a minimum volume (approx. 1–2 mL) of EtOAc in a 1 dram glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial. Causality: Dust particles act as heterogeneous nucleation sites, leading to multiple microcrystals (twinning) rather than a single, high-quality crystal.

  • Antisolvent Layering: Carefully layer 2 mL of Hexanes over the EtOAc solution using a glass Pasteur pipette.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to allow for extremely slow evaporation and vapor mixing. Store the vial in a vibration-free environment at a constant 20 °C for 3–7 days.

  • Harvesting: Once clear, block-like crystals form (ideal dimensions: 0.1 × 0.1 × 0.2 mm), suspend them in their mother liquor to prevent desiccation and lattice collapse prior to mounting.

Single-Crystal X-Ray Diffraction Workflow

The SCXRD workflow must be meticulously controlled to account for the specific thermal vulnerabilities of the nitro and hydroxyl groups.

Step-by-Step Methodology: Data Collection & Reduction
  • Crystal Mounting: Transfer a single crystal from the mother liquor into a drop of Paratone-N oil. Causality: The oil displaces solvent, protects the crystal from atmospheric moisture (which could disrupt the -CH₂OH hydrogen bonding), and acts as a rigid glass when flash-cooled, holding the crystal firmly on the cryo-loop.

  • Flash Cooling (100 K): Mount the loop on the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: The -NO₂ group is notoriously prone to rotational disorder around the C–N bond at room temperature. Cooling to 100 K freezes out these dynamic motions, minimizing thermal ellipsoids and drastically improving the precision of the atomic coordinates.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å) or Cu Kα ( λ = 1.54184 Å) and a CCD/CMOS detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Data Reduction & Structure Solution:

    • Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS).

    • Solve the structure using intrinsic phasing or direct methods (SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL) [4]. Ensure all non-hydrogen atoms are refined anisotropically. The hydroxyl proton should be located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.

SCXRD_Workflow A Compound Synthesis (CAS 51430-71-8) B Solvent Selection (EtOAc / Hexanes) A->B C Slow Evaporation Crystallization B->C D Crystal Selection & Mounting (Cryo-loop) C->D E X-Ray Data Collection (100 K, Mo Kα) D->E F Data Reduction & Integration E->F G Structure Solution (SHELXT / SHELXL) F->G

Fig 2. Step-by-step SCXRD workflow for (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol.

Structural Analysis & Expected Crystallographic Data

Based on structurally analogous nitro-substituted 1,3-dioxane derivatives [2][5], the compound is expected to crystallize in a centrosymmetric space group (typically Monoclinic P21​/c or Triclinic P1ˉ ) due to the racemic nature of the standard synthesis unless enantiopure starting materials are utilized.

Table 1: Representative Crystallographic Parameters for Nitro-1,3-Dioxanes

(Note: Parameters are representative baseline expectations for this structural class at 100 K).

ParameterExpected / Representative Value
Crystal System Monoclinic / Triclinic
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Radiation Mo Kα ( λ = 0.71073 Å)
Z (Molecules per unit cell) 4 (for Monoclinic)
Density (calculated) ~1.35 - 1.45 g/cm³
Conformation (1,3-dioxane) Chair / Distorted Envelope
Key Intermolecular Motif O–H···O (Hydroxyl to Nitro/Dioxane Oxygen)
Intermolecular Interactions

The solid-state architecture of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is heavily dictated by its hydrogen-bonding capabilities. The hydroxyl group (-OH) acts as a strong hydrogen-bond donor, while the nitro group oxygens and the 1,3-dioxane ring oxygens act as acceptors. This typically results in the formation of 1D infinite chains or 2D supramolecular sheets propagating through the crystal lattice. The exact packing motif provides crucial insights into the compound's physical properties, such as its melting point and solubility profile, which are vital for downstream pharmaceutical formulation and biological assay design.

References

  • Development of a Screening Assay for Type III Secretion System Inhibitors Virginia Commonwealth University (VCU) Scholars Compass. URL:[Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds MDPI - Crystals. URL:[Link]

  • Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane Physical Chemistry Chemical Physics (RSC Publishing). URL:[Link]

  • Building Carbohydrates on Dioxanone Scaffold HARVEST (University of Saskatchewan). URL:[Link]

  • Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol National Institutes of Health (PMC). URL:[Link]

Exploratory

Spectroscopic Characterization (FT-IR, UV-Vis) of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol: A Technical Guide

Executive Summary The compound (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS: 51430-71-8) is a highly functionalized 1,3-dioxane derivative. Featuring a phenyl-substituted acetal center and a densely packed C5 position...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS: 51430-71-8) is a highly functionalized 1,3-dioxane derivative. Featuring a phenyl-substituted acetal center and a densely packed C5 position containing both a strongly electron-withdrawing nitro group and a hydrogen-bonding hydroxymethyl group, it serves as a critical scaffold in carbohydrate synthesis and prodrug development[1].

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of this molecule using Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding the causality behind the spectral data—specifically how molecular conformation and electronic environments dictate signal output—analytical scientists can ensure rigorous structural validation.

Analytical Strategy & Workflow

To achieve high-confidence structural elucidation, a multimodal approach is required. FT-IR provides definitive proof of functional group integrity (specifically the delicate acetal linkage and the nitro group), while UV-Vis confirms the electronic environment of the conjugated phenyl ring and the isolated nitro chromophore.

FTIR_UVVIS_Workflow A Compound: (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol B Sample Aliquoting A->B C FT-IR (ATR) Prep Solid directly on Diamond B->C D UV-Vis Prep 0.1 mM in Spectro-MeOH B->D E IR Scan: 4000-400 cm⁻¹ Identify Functional Groups C->E F UV Scan: 200-400 nm Identify Electronic Transitions D->F G Data Synthesis & Structural Validation E->G F->G

Fig 1. Dual-modal spectroscopic workflow for structural validation.

Structural Nuances & Spectroscopic Causality

The spectroscopic behavior of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is heavily dictated by its 3D conformation. The 1,3-dioxane ring typically adopts a chair conformation. The bulky phenyl group at C2 strongly prefers the equatorial position to minimize 1,3-diaxial interactions. Consequently, the C5 substituents (nitro and hydroxymethyl) are forced into specific axial/equatorial orientations, which directly impacts their vibrational freedom and electronic shielding.

SpectroscopicMapping Molecule Target Molecule OH Hydroxymethyl (-OH) Molecule->OH NO2 Nitro (-NO₂) Molecule->NO2 Ring 1,3-Dioxane Ring Molecule->Ring Phenyl Phenyl Group Molecule->Phenyl IR_OH IR: ~3300 cm⁻¹ (O-H Stretch) OH->IR_OH IR_NO2 IR: ~1550, 1350 cm⁻¹ (N-O Stretch) NO2->IR_NO2 IR_Ring IR: ~1100 cm⁻¹ (C-O-C Stretch) Ring->IR_Ring UV_Phenyl UV: ~210, 255 nm (π → π*) Phenyl->UV_Phenyl

Fig 2. Mapping structural moieties to their primary FT-IR and UV-Vis spectroscopic signatures.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR is highly sensitive to changes in dipole moments during molecular vibration. For 1,3-dioxane derivatives, FT-IR spectroscopy is critical for validating the integrity of the acetal C-O-C linkages[2]. Furthermore, aliphatic nitro groups typically exhibit strong asymmetric and symmetric stretching frequencies near 1550 cm⁻¹ and 1350 cm⁻¹, respectively[3].

Mechanistic Band Assignments
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeCausality / Mechanistic Note
Hydroxyl (-OH) ~3200 - 3500Broad, StrongO-H StretchInter/intramolecular hydrogen bonding lowers the force constant of the O-H bond, broadening the vibrational energy levels.
Nitro (-NO₂) ~1540 - 1560StrongAsym. N-O StretchHigh electronegativity of oxygen creates a stiff N-O bond requiring high energy to induce a dipole change.
Nitro (-NO₂) ~1340 - 1360StrongSym. N-O StretchIn-phase stretching of the N-O bonds; highly diagnostic for aliphatic nitro compounds.
Dioxane Ring ~1050 - 1150StrongC-O-C Asym. StretchAcetal linkage vibration; highly sensitive to the chair conformation of the ring.
Phenyl Ring ~3030 - 3060WeakAromatic C-H Stretchsp² hybridized carbon-hydrogen bonds are shorter and stiffer than sp³ C-H bonds, pushing absorption >3000 cm⁻¹.
Phenyl Ring ~1450, 1600MediumC=C Aromatic StretchSkeletal ring vibrations of the phenyl substituent.
Self-Validating FT-IR Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets to prevent ambient moisture absorption, which would artificially inflate the O-H stretch signal at 3300 cm⁻¹.

  • Instrument Purge: Purge the FT-IR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interferences.

  • Background Validation (Critical): Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Validation Check: A perfectly flat baseline at 100% transmittance confirms a clean optical path. Any peaks at 2350 cm⁻¹ (CO₂) or 3300 cm⁻¹ (H₂O) require re-purging.

  • Sample Application: Deposit 1–2 mg of the solid (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol directly onto the crystal.

  • Compression: Apply the ATR pressure anvil until the software indicates optimal contact. Causality: Intimate contact is required because the evanescent wave penetrates only 0.5–2 µm into the sample. Poor contact results in artificially weak signals.

  • Acquisition & Correction: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth (lower wavenumbers penetrate deeper, skewing peak intensities relative to transmission spectra) [A].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions of the molecule. The target compound possesses two distinct chromophores: the conjugated π -system of the phenyl ring and the non-bonding electrons of the nitro group.

Electronic Transitions
ChromophoreWavelength ( λmax​ )Transition TypeExtinction Coeff. ( ϵ )Causality / Mechanistic Note
Phenyl Ring ~210 nm (E-band) π→π∗ High (>7000)Allowed transition of the conjugated aromatic system.
Phenyl Ring ~255 nm (B-band) π→π∗ Low (~200)Symmetry-forbidden transition; typically appears as a broad peak with fine vibrational structure.
Nitro Group ~270 - 280 nm n→π∗ Low (<100)Excitation of non-bonding electrons on oxygen to the anti-bonding π orbital. Often overlaps with the phenyl B-band.
Self-Validating UV-Vis Protocol

Solvent selection is paramount. Spectroscopic-grade methanol is chosen because its UV cutoff is ~205 nm, allowing unobstructed observation of the phenyl E-band at 210 nm.

  • Cuvette Selection: Use a 10 mm pathlength quartz cuvette. Causality: Standard glass absorbs strongly below 340 nm, which would completely obscure the target transitions.

  • Blanking & Validation (Critical): Fill the cuvette with pure spectroscopic-grade methanol. Record the baseline. Validation Check: The spectrum must read exactly 0.000 Absorbance Units (AU) across the 200–400 nm range. Deviations indicate cuvette contamination.

  • Stock Solution Preparation: Accurately weigh 2.4 mg of the compound (MW = 239.23 g/mol ) and dissolve in 10.0 mL of methanol to create a ~1.0 mM stock solution.

  • Dilution for Linearity: Dilute the stock 1:10 with methanol to achieve a working concentration of ~0.1 mM. Causality: According to the Beer-Lambert Law ( A=ϵlc ), maintaining absorbance between 0.1 and 1.0 AU prevents detector saturation and ensures a linear response.

  • Acquisition: Scan the sample from 200 nm to 400 nm at a scan rate of 1 nm/s. Record the λmax​ and calculate the molar extinction coefficient ( ϵ ) to verify chromophore concentration.

Conclusion

The comprehensive characterization of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol relies on the orthogonal validation provided by FT-IR and UV-Vis spectroscopy. By mapping the macroscopic spectral outputs to their microscopic causal origins—such as the stiffness of the N-O bond or the symmetry-forbidden nature of the phenyl B-band—researchers can confidently verify the structural integrity of this complex 1,3-dioxane scaffold.

References

  • [Building Carbohydrates on Dioxanone Scaffold] Source: University of Saskatchewan (HARVEST Thesis Repository) URL:[Link][1]

  • [Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol] Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • [Spectrometric Identification of Organic Compounds, 8th Edition] Source: John Wiley & Sons URL:[Link]

Sources

Foundational

Mechanistic Insights into the Acid-Catalyzed Synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol: A Comprehensive Technical Guide

Executive Summary The synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS: 51430-71-8) represents a foundational transformation in organic synthesis, specifically within the realm of protecting group chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS: 51430-71-8) represents a foundational transformation in organic synthesis, specifically within the realm of protecting group chemistry and the construction of stereochemically defined scaffolds[1]. By reacting tris(hydroxymethyl)nitromethane (THMN)[2] with benzaldehyde under acidic conditions, a rigid 1,3-dioxane heterocycle is formed[3]. This whitepaper dissects the chemical causality, mechanistic pathways, and self-validating experimental protocols required to execute this acetalization efficiently.

Chemical Causality and Thermodynamic Drivers

Acetalization is fundamentally an equilibrium-driven condensation process[4]. The reaction between a 1,3-diol system (in this case, provided by the triol THMN) and an aldehyde (benzaldehyde) yields a six-membered 1,3-dioxane ring[5].

The choice of reagents and conditions is dictated by strict chemical causality:

  • The Substrate (THMN): The presence of the strongly electron-withdrawing nitro group at the C5 position of the resulting dioxane ring reduces the inherent nucleophilicity of the adjacent primary hydroxyl groups via inductive effects. However, the thermodynamic stability of the resulting six-membered ring overcomes this kinetic hurdle.

  • The Catalyst (p-Toluenesulfonic Acid): p-Toluenesulfonic acid (PTSA) is selected because it is a strong, organic-soluble Brønsted acid (pKa ≈ -2.8) that effectively protonates the carbonyl oxygen without inducing unwanted oxidative side reactions[6].

  • The Solvent (Toluene): Toluene is utilized not merely as a solvent, but as a physical driver for the reaction. Because acetal formation produces water as a byproduct, the equilibrium must be pushed forward. Toluene forms a minimum-boiling azeotrope with water, allowing for continuous removal of water via a Dean-Stark trap[4].

Mechanistic Pathway of 1,3-Dioxane Acetal Formation

The formation of the 1,3-dioxane ring proceeds via a well-defined sequence of nucleophilic additions and dehydrations.

  • Carbonyl Activation: The reaction initiates with the protonation of the benzaldehyde carbonyl oxygen by PTSA[6]. This significantly enhances the electrophilicity of the carbonyl carbon.

  • Hemiacetal Formation: One of the three equivalent primary hydroxyl groups of THMN acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation yields a neutral hemiacetal intermediate.

  • Oxocarbenium Ion Generation: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, transforming it into an excellent leaving group (water). The expulsion of water generates a highly reactive, resonance-stabilized oxocarbenium ion. This dehydration is typically the rate-determining step[3].

  • Intramolecular Cyclization: The oxocarbenium ion is highly electrophilic. A second hydroxyl group from the THMN backbone undergoes an intramolecular nucleophilic attack on the oxocarbenium carbon, closing the six-membered ring to form the 1,3-dioxane core[5].

  • Deprotonation: The resulting protonated cyclic acetal loses a proton to the environment, yielding the neutral (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol and regenerating the PTSA catalyst[4].

Mechanism A Benzaldehyde + p-TsOH (Carbonyl Protonation) B Activated Carbonyl (Electrophilic Center) A->B H+ transfer C Nucleophilic Attack by THMN (Hemiacetal Formation) B->C + Tris(hydroxymethyl)nitromethane D Proton Transfer & Dehydration (-H₂O) C->D Equilibrium E Oxocarbenium Ion Intermediate (Highly Reactive) D->E Rate-determining step F Intramolecular Cyclization (1,3-Dioxane Ring Formation) E->F Ring closure G Deprotonation (Catalyst Regeneration) F->G - H+ H (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (Final Acetal) G->H Thermodynamic sink

Figure 1: Step-by-step mechanism of acid-catalyzed 1,3-dioxane acetal formation.

Stereochemical Considerations & Thermodynamic Control

The 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain[3]. Because acetalization is reversible under acidic conditions, the reaction operates strictly under thermodynamic control[5].

  • C2 Position (Acetal Carbon): The bulky phenyl group derived from benzaldehyde strongly prefers the equatorial position. Forcing it into an axial position would result in severe 1,3-diaxial interactions with the axial protons at C4 and C6, which is thermodynamically highly unfavorable.

  • C5 Position: The molecule possesses both a nitro group and a hydroxymethyl group at C5. The thermodynamic equilibrium will dictate the specific cis/trans diastereomeric ratio based on which substituent is better accommodated in the axial versus equatorial position[7]. Generally, the strong dipole of the nitro group and the hydrogen-bonding capability of the hydroxymethyl group dictate this delicate balance.

Quantitative Data Summary

The following table summarizes the key physicochemical and reaction parameters for the synthesis workflow.

ParameterValue / Description
Target Molecule (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol
CAS Number 51430-71-8
Molecular Formula C11H13NO5
Molecular Weight 239.23 g/mol
Catalyst p-Toluenesulfonic acid monohydrate (PTSA·H2O)[6]
Solvent Anhydrous Toluene (Azeotropic distillation)
Reaction Temperature ~110 °C (Reflux)
Reaction Byproduct H2O (Removed via Dean-Stark trap)

Experimental Protocol: A Self-Validating System

To achieve high yields, the experimental setup must act as a self-validating system. The use of a Dean-Stark apparatus provides real-time visual confirmation of reaction progress through the physical accumulation of water[4].

Step-by-Step Methodology
  • Reagent Assembly: In a 500 mL round-bottom flask, combine 1.0 equivalent of tris(hydroxymethyl)nitromethane (THMN), 1.05 equivalents of benzaldehyde, and 0.05 equivalents of p-toluenesulfonic acid monohydrate (PTSA·H2O)[6]. Causality: A slight excess of benzaldehyde ensures complete consumption of the triol, while catalytic acid is sufficient to drive the cycle without causing substrate degradation.

  • Solvent Addition: Suspend the reactants in 250 mL of anhydrous toluene.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110-115 °C). The heterogeneous mixture will gradually homogenize as the acetal forms and dissolves in the organic phase. Continue refluxing until the theoretical volume of water (1.0 eq) is collected in the trap (typically 4-6 hours). Validation: The cessation of water droplet formation in the trap indicates the equilibrium has been fully driven to the product side.

  • Quenching: Cool the reaction to room temperature. The acid catalyst must be neutralized immediately to prevent reverse hydrolysis of the acetal[3]. Wash the organic layer with saturated aqueous NaHCO3 (2 x 100 mL), followed by brine (100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter to remove the drying agent, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hot toluene or an ethanol/water gradient) to yield pure (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol[3].

Workflow S1 Step 1: Assembly Equip Dean-Stark trap S2 Step 2: Reflux Toluene + Reactants + p-TsOH S1->S2 S3 Step 3: Azeotropic Removal H₂O continuous extraction S2->S3 Heat (110°C) S4 Step 4: Quenching NaHCO₃ Neutralization S3->S4 Completion (TLC) S5 Step 5: Purification Recrystallization S4->S5 Organic phase

Figure 2: Experimental workflow for Dean-Stark driven acetalization.

References

  • Building Carbohydrates on Dioxanone Scaffold - HARVEST (uSask). usask.ca.
  • Chemical Synthesis and Properties of Nitro Compounds. chemsynthesis.com.
  • Cas 126-11-4,Tris(hydroxymethyl)nitromethane. lookchem.com.
  • The 1,3-Dioxane Ring: A Technical Guide to Its Fundamental Reactivity. benchchem.com.
  • Acetal Protecting Group & Mechanism. total-synthesis.com.
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. thieme-connect.de.
  • Stereoselective Acetalization for the Synthesis of Liquid-Crystal Compounds Possessing a trans-2,5-Disubstituted 1,3-Dioxane Ring. acs.org.
  • p-Toluenesulfonic acid - Wikipedia. wikipedia.org.

Sources

Exploratory

Conformational Analysis of 5-Nitro-1,3-Dioxane Derivatives in Solution: A Synergistic NMR and Computational Approach

Executive Summary The rational design of biologically active molecules and advanced synthetic intermediates relies heavily on a precise understanding of their three-dimensional architecture in solution. 1,3-dioxane deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of biologically active molecules and advanced synthetic intermediates relies heavily on a precise understanding of their three-dimensional architecture in solution. 1,3-dioxane derivatives, particularly those bearing a nitro group at the C5 position, present a fascinating stereoelectronic paradox. Unlike typical cyclohexane systems where bulky substituents strictly prefer the equatorial position to avoid 1,3-diaxial steric clashes, 5-nitro-1,3-dioxanes frequently exhibit an anomalous thermodynamic preference for the axial orientation[1].

This whitepaper provides an in-depth technical guide to the conformational analysis of 5-nitro-1,3-dioxane derivatives. By synthesizing solution-state Nuclear Magnetic Resonance (NMR) spectroscopy with ab initio quantum chemical modeling, we establish a self-validating protocol for mapping the potential energy surfaces (PES) and thermodynamic equilibria of these critical heterocycles.

Stereoelectronic Foundations: The Axial Anomaly

To understand the conformational behavior of 1,3-dioxanes, one must first analyze the geometry of the heterocycle. The C–O bonds in the ring are significantly shorter (1.41 Å) than standard C–C bonds (1.54 Å)[2]. This structural constraint puckers the chair conformation, intensifying 1,3-diaxial interactions and heavily favoring equatorial substituents at the C2 position.

However, at the C5 position, the introduction of a highly electronegative nitro ( −NO2​ ) group shifts the governing forces from steric to stereoelectronic:

  • Dipole-Dipole Minimization: The ring oxygen atoms possess lone pairs that generate a strong local dipole. When the C5-nitro group is equatorial, its dipole moment is nearly parallel to the net dipole of the ring oxygens, resulting in severe electrostatic repulsion. In the axial position, the dipoles are nearly orthogonal, minimizing this repulsion[3].

  • Hyperconjugative Stabilization: The axial conformer is further stabilized by hyperconjugative interactions, specifically the donation of electron density from the oxygen lone pairs into the antibonding orbitals of the adjacent carbon-hydrogen or carbon-carbon bonds ( nO​→σC−H∗​ )[4].

Experimental Methodology: Solution-State NMR Protocol

Solution-state 1H and 13C NMR spectroscopy serves as the empirical gold standard for determining the conformational equilibrium of 1,3-dioxanes. The following protocol utilizes a dual-solvent, variable-temperature approach to create a self-validating dataset.

Step-by-Step Protocol
  • Solvent Selection & Sample Preparation:

    • Action: Dissolve 15–20 mg of the 5-nitro-1,3-dioxane derivative in 0.6 mL of a non-polar deuterated solvent (e.g., CCl4​ or CDCl3​ ) and prepare a parallel sample in a highly polar solvent (e.g., C6​D5​NO2​ or DMSO−d6​ ).

    • Causality: The axial-equatorial equilibrium is highly sensitive to the dielectric constant of the medium. Altering the solvent polarity modulates the intramolecular dipole-dipole interactions, predictably shifting the equilibrium. Comparing the two samples validates that the observed chemical shifts are driven by conformational changes rather than solvent artifacts[1].

  • Variable-Temperature (VT) Acquisition:

    • Action: Acquire spectra from 298 K down to 180 K using a 500 MHz (or higher) NMR spectrometer.

    • Causality: At ambient temperature, the chair-to-chair inversion is rapid on the NMR timescale, yielding time-averaged signals. Lowering the temperature below the coalescence point "freezes" the conformers, allowing for the direct integration of distinct axial and equatorial signals to calculate the equilibrium constant ( K ).

  • Spectral Deconvolution & Coupling Constant Extraction:

    • Action: Extract the vicinal coupling constants ( 3JHH​ ) between the C5 proton and the C4/C6 protons.

    • Causality: The axial nitro group strongly deshields the neighboring equatorial protons, significantly altering their chemical shifts[5]. An axial C5 proton (equatorial nitro) will show large 3Jax−ax​ couplings (~10-12 Hz), whereas an equatorial C5 proton (axial nitro) will show much smaller 3Jeq−eq​ couplings (~2-4 Hz).

  • Thermodynamic Calculation:

    • Action: Apply the Eliel equation: K=(Jobs​−Jeq​)/(Jax​−Jobs​) to determine the conformer ratio, followed by the calculation of the Gibbs free energy difference ( ΔG∘=−RTlnK )[4].

In Silico Validation: Quantum Chemical Modeling

Experimental NMR data must be rigorously cross-validated against theoretical models to rule out misassignments caused by overlapping signals or complex spin systems.

Step-by-Step Protocol
  • Initial Geometry Optimization:

    • Action: Construct the three primary stationary points: Chair (axial −NO2​ ), Chair (equatorial −NO2​ ), and the 2,5-twist intermediate. Optimize geometries using hybrid Density Functional Theory (DFT) (e.g., PBE/3 ξ or B3LYP/6-31G(d,p)) and ab initio methods (MP2)[1][4].

    • Causality: While DFT is computationally efficient, MP2 is strictly required as a secondary validation step because it accurately captures the dispersion forces and weak intramolecular interactions that DFT functionals often underestimate in cyclic heterocycles.

  • Potential Energy Surface (PES) Scanning:

    • Action: Perform a relaxed coordinate scan of the intracyclic torsion angles (OCCC, OCOC, COCC) in ±50∘ increments[3].

    • Causality: This maps the transition states and confirms the exact inversion pathway. For 5-nitro-1,3-dioxanes, the inversion route typically proceeds via a chair–chair mechanism through an intermediate minimum corresponding to the 2,5-twist-form[1].

  • Thermochemical Correction:

    • Action: Compute vibrational frequencies at the same level of theory to ensure all stationary points are true minima (zero imaginary frequencies). Extract the theoretical ΔG∘ and compare it against the NMR-derived ΔG∘ [4].

Workflow Visualization

The following diagram illustrates the interconnected logic of the experimental and computational workflows, demonstrating how empirical data and theoretical models converge to provide a definitive conformational assignment.

ConformationalWorkflow Prep Sample Preparation (Solvents: CCl4, CDCl3) NMR Variable-Temperature NMR (1H & 13C Acquisition) Prep->NMR InSilico Quantum Chemical Modeling (DFT PBE/3ξ, MP2) Prep->InSilico Structure Input J_Coupling Extract Vicinal Coupling Constants (3JHH) NMR->J_Coupling DeltaG_Exp Experimental ΔG° Calculation J_Coupling->DeltaG_Exp PES PES Scanning & Transition State Search InSilico->PES DeltaG_Theor Theoretical ΔG° Calculation PES->DeltaG_Theor Validation Cross-Validation & Conformational Assignment DeltaG_Exp->Validation DeltaG_Theor->Validation

Figure 1: Synergistic NMR and computational workflow for conformational analysis.

Quantitative Synthesis of Conformational Data

The table below summarizes the typical thermodynamic and spectroscopic parameters observed for 5-nitro-1,3-dioxane derivatives, consolidating the findings from both the NMR and computational protocols.

Table 1: Conformational and Thermodynamic Parameters of 5-Nitro-1,3-Dioxane Derivatives

ConformerStructural FeatureRelative Energy ( ΔG∘ ) 3JHH​ Coupling (Hz)Primary Stabilizing Force
Chair (Axial NO2​ ) Global Minimum0.00 kcal/mol2.5 - 3.5 (eq-eq)Dipole-dipole minimization
Chair (Equatorial NO2​ ) Local Minimum+1.2 to +2.5 kcal/mol10.5 - 11.5 (ax-ax)Steric relief (1,3-diaxial)
2,5-Twist Transition State / Intermediate+4.5 to +5.5 kcal/molN/AN/A

Note: Relative energies ( ΔG∘ ) are approximate and will vary slightly depending on specific C2 substitutions (e.g., alkyl vs. aryl groups) and solvent polarity.

Conclusion

The conformational analysis of 5-nitro-1,3-dioxane derivatives highlights a critical intersection of steric and stereoelectronic effects. By deploying a self-validating methodology that pairs variable-temperature NMR spectroscopy with rigorous MP2/DFT computational modeling, researchers can accurately map these complex potential energy surfaces. Understanding the axial preference of the nitro group not only resolves fundamental stereochemical questions but also empowers drug development professionals to predict the spatial orientation of pharmacophores in novel 1,3-dioxane-based therapeutics.

References

  • A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane) | researchgate.net |4

  • Conformational Analysis of 5-Bromo-5-nitro-1,3-dioxane | researchgate.net | 1

  • The energy profile of the conformational transition chair–2,5-twist-form of dioxane | researchgate.net | 3

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals | thieme-connect.de | 2

  • Preparation and Stereochemistry of 2-Methyl and 2-Phenyl Derivatives of 1,3-Diphenyl-5-methyl-5-nitrohexahydropyrimidine | pw.edu.pl | 5

Sources

Protocols & Analytical Methods

Method

Application Note: (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols As a Senior Application Scientist, I frequently encounter the challenge of buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

As a Senior Application Scientist, I frequently encounter the challenge of building complex, stereodefined amino-diols and sphingolipid analogs. The molecule (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS: 51430-71-8) represents an elegant, field-proven solution to this problem. By strategically masking two of the three identical hydroxyl groups of tris(hydroxymethyl)nitromethane, this intermediate provides an orthogonal reactivity platform. This guide details the chemical logic, core applications, and self-validating protocols required to harness this building block effectively.

Chemical Logic and Mechanistic Role

Tris(hydroxymethyl)nitromethane is a highly symmetric, inexpensive starting material. However, its symmetry makes targeted functionalization nearly impossible without a robust protection strategy.

Reacting this triol with benzaldehyde under acidic conditions yields the 1,3-dioxane ring. The causality behind this specific transformation is driven by thermodynamics: the formation of the 6-membered acetal ring is highly stable, and the bulky phenyl group strongly prefers the equatorial position. This locks the ring conformation, providing a predictable stereochemical environment for downstream reactions.

The resulting intermediate, (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol, possesses two orthogonal handles:

  • The Nitro Group: A strong electron-withdrawing group that stabilizes the molecule but can be chemoselectively reduced to a primary amine.

  • The Free Hydroxymethyl Group: A reactive primary alcohol that can be oxidized to an aldehyde/carboxylic acid or converted into a leaving group (e.g., tosylate) for nucleophilic substitution.

Pathway THMN Tris(hydroxymethyl) nitromethane Intermediate (5-Nitro-2-phenyl- 1,3-dioxan-5-yl)methanol THMN->Intermediate PhCHO, H+ (-H2O) Amine Amino-Alcohol (Serinol Scaffold) Intermediate->Amine Raney Ni, H2 (Chemoselective) Oxidized Nitro-Aldehyde (Electrophile) Intermediate->Oxidized Swern/Dess-Martin (Oxidation)

Orthogonal functionalization pathways of the 1,3-dioxane intermediate.

Core Applications in Drug Development

The structural versatility of this compound has cemented its role in several high-value pharmaceutical and materials science workflows:

  • Antitumor Agents: The intermediate is a critical building block in the synthesis of polycyclic aromatic alkanol derivatives. For example, it is utilized to construct the amino-diol side chains of , which act as potent biocidal and antitumor agents[1].

  • Polymer Therapeutics: In the realm of drug delivery and nanoscopic materials, this compound is a precursor for synthesizing α-hydrogen nitroxides. These nitroxides are essential initiators for, allowing for the creation of highly controlled polymer-drug conjugates[2].

  • Carbohydrate & Sphingolipid Scaffolds: The protected nitro-diol serves as a foundational scaffold for building complex and sphingosine analogs, where the precise spatial arrangement of amine and hydroxyl groups is critical for biological activity[3].

Quantitative Data Summary

To aid in experimental planning, the physicochemical properties and typical reaction metrics of the intermediate are summarized below.

Table 1: Physicochemical Properties and Reaction Metrics

Property / MetricValue / Description
CAS Number 51430-71-8[4]
Molecular Formula C₁₁H₁₃NO₅[5]
Molecular Weight 239.23 g/mol [5]
Appearance White to off-white crystalline solid
Acetalization Yield 50% – 75% (Dependent on water removal efficiency)
Reduction Yield >85% (Using Raney Ni, 50 psi H₂)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. I have included the mechanistic causality behind key steps to ensure robust execution and troubleshooting.

Protocol A: Synthesis via Chemoselective Acetalization

Objective: Synthesize (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol from tris(hydroxymethyl)nitromethane.

  • Reagent Assembly: In a 500 mL round-bottom flask, combine tris(hydroxymethyl)nitromethane (50 mmol, 1.0 eq), benzaldehyde (52.5 mmol, 1.05 eq), and p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.5 mmol, 0.05 eq) in 150 mL of anhydrous benzene or toluene.

  • Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Causality: The acetalization is a reversible condensation. The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamic equilibrium toward the desired 1,3-dioxane product via Le Chatelier's principle[3].

  • Reflux: Heat the mixture to reflux until the theoretical volume of water (~0.9 mL) is collected in the trap (typically 12–24 hours). Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

  • Quench & Workup: Cool the reaction to room temperature and immediately quench with 50 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralizing the p-TsOH catalyst is critical. If the mixture remains acidic during aqueous workup, the newly formed acetal will undergo rapid hydrolysis back to the starting triol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from dichloromethane/hexane to afford the pure product as a white solid.

Protocol B: Chemoselective Hydrogenation of the Nitro Group

Objective: Convert the nitro group to a primary amine, yielding the protected serinol scaffold (5-Amino-2-phenyl-1,3-dioxan-5-yl)methanol.

Workflow Step1 1. Dissolve Substrate in Anhydrous MeOH Step2 2. Add Raney Ni Slurry (Avoid Pd/C to prevent hydrogenolysis) Step1->Step2 Step3 3. Hydrogenate (50 psi H2, RT) Step2->Step3 Step4 4. Filter through Celite Pad (Safety: Pyrophoric catalyst) Step3->Step4 Step5 5. Concentrate Filtrate to Yield Amine Step4->Step5

Self-validating workflow for the chemoselective reduction of the nitro group.

  • Dissolution: Dissolve (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (26 mmol) in 100 mL of anhydrous methanol in a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (~1.0 g).

    • Causality: Raney Nickel is strictly chosen over Palladium on Carbon (Pd/C) for this step. Pd/C under H₂ atmosphere frequently causes hydrogenolysis (cleavage) of the benzylidene acetal protecting group. Raney Ni chemoselectively reduces the nitro group to an amine while leaving the delicate 1,3-dioxane ring completely intact[3].

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi. Shake or stir the mixture at room temperature overnight.

  • Validation: Depressurize the vessel and monitor reaction completion by TLC. The starting nitro compound is UV-active and runs higher; the resulting amine will stay near the baseline and stain positively with Ninhydrin.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite safely traps the Raney Nickel particles. Safety Note: Raney Nickel is highly pyrophoric. Never allow the filter cake to dry in the air; keep it wet with methanol and quench it immediately in a dedicated waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the amino-alcohol quantitatively.

References

  • US Patent 4719046A - Crysene derivatives Source: Google Patents URL
  • The Synthesis and Evaluation of New α-Hydrogen Nitroxides for "Living" Free Radical Polymerization Source: Synthesis (Thieme) / eScholarship URL:[Link]

  • Building Carbohydrates on Dioxanone Scaffold (Ph.D. Thesis) Source: HARVEST Repository, University of Saskatchewan URL:[Link]

Sources

Application

Application Note: (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol as a Versatile Precursor in Complex Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS: 51430-71-8) Executive Summary & Mechanistic Rationale In the landscap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS: 51430-71-8)

Executive Summary & Mechanistic Rationale

In the landscape of complex organic synthesis, the desymmetrization and selective protection of polyols is a critical hurdle. (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol [1][2] serves as a highly specialized building block, primarily utilized in the synthesis of serinol derivatives, sphingosine analogs, and complex phosphonate prodrugs (such as Fosfomycin analogs)[3][4].

The structural brilliance of this precursor lies in its benzylidene acetal moiety. By reacting tris(hydroxymethyl)nitromethane with benzaldehyde, two of the three primary hydroxyl groups are sterically locked into a 1,3-dioxane ring. This transformation achieves three critical mechanistic goals:

  • Desymmetrization: It isolates a single primary hydroxyl group for downstream O-alkylation or phosphonylation[3].

  • Conformational Locking: The rigid chair conformation of the dioxane ring dictates the stereochemical outcome of subsequent reactions.

  • Prevention of Acyl Migration: During the subsequent reduction of the nitro group to an amine, the protected 1,3-diol prevents spontaneous O-to-N acyl migrations that plague unprotected amino-polyols.

Divergent Application Workflows

The versatility of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is best demonstrated by its divergent downstream applications.

  • Pathway A (Serinol Scaffold Generation): The nitro group can be reduced to an amine to generate (5-amino-2-phenyl-1,3-dioxan-5-yl)methanol. This is a direct precursor to complex carbohydrate scaffolds and amino-diols[5].

  • Pathway B (Phosphonate Prodrugs): The free hydroxyl group can be reacted with phosphonylating agents (e.g., dibenzyl phosphonate) to synthesize Fosfomycin-related impurities and advanced active pharmaceutical ingredient (API) intermediates[4].

SynthesisWorkflow A Tris(hydroxymethyl)nitromethane + Benzaldehyde B (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol CAS: 51430-71-8 A->B p-TsOH, Toluene Reflux, Dean-Stark C Raney Ni / H2 (50 psi) Chemoselective Reduction B->C E Phosphonylation (e.g., Dibenzyl phosphite) B->E D (5-Amino-2-phenyl-1,3-dioxan-5-yl)methanol (Serinol Scaffold) C->D Nitro to Amine F Phosphonate Derivative (Fosfomycin Analog Precursor) E->F O-Functionalization

Fig 1: Divergent synthetic workflows from (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol precursor.

Experimental Protocols

Protocol A: Synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

Objective: Selective acetalization of tris(hydroxymethyl)nitromethane.

Self-Validating Rationale: The formation of the acetal releases one equivalent of water. If water is not continuously removed, the reaction reaches a thermodynamic dead-end. We utilize a Dean-Stark apparatus to azeotropically remove water, driving the reaction to completion.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, suspend tris(hydroxymethyl)nitromethane (1.0 eq, 100 mmol) and benzaldehyde (1.05 eq, 105 mmol) in 250 mL of anhydrous toluene.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq, 5 mmol).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4–6 hours when water ceases to accumulate.

  • Quenching (Critical Step): Cool the reaction to room temperature. Immediately quench by washing the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL). Causality: Failing to neutralize the p-TsOH before solvent evaporation will cause the acetal to hydrolyze back to the starting materials as the concentration of acid increases during rotary evaporation.

  • Workup: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol/water to yield the product as a white crystalline solid[2].

Protocol B: Chemoselective Reduction to the Serinol Scaffold

Objective: Reduction of the nitro group without cleaving the benzylidene acetal.

Self-Validating Rationale: Standard hydrogenation using Palladium on Carbon (Pd/C) is contraindicated here. Palladium readily catalyzes the hydrogenolysis of benzylidene acetals, which would prematurely deprotect the 1,3-diol. Raney Nickel is highly chemoselective for nitro group reduction at ambient temperatures, preserving the acetal intact[5].

  • Preparation: Dissolve (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (10 mmol) in 50 mL of HPLC-grade methanol.

  • Catalyst Addition: Under a strict nitrogen atmosphere, add a slurry of active Raney Nickel (approx. 10% w/w). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the air.

  • Hydrogenation: Purge the vessel with H₂ gas and pressurize to 50 psi. Stir vigorously at room temperature for 12–18 hours. Monitor via TLC (Hexanes:EtOAc) until the nitro-precursor is completely consumed[5].

  • Filtration: Vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to safely trap the Raney Nickel. Wash the Celite pad thoroughly with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (5-amino-2-phenyl-1,3-dioxan-5-yl)methanol. The crude product is typically pure enough (>95%) for immediate downstream phosphonylation or acylation.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected outcomes for the protocols described above, providing a baseline for process scale-up.

ParameterProtocol A (Acetalization)Protocol B (Nitro Reduction)
Substrate Tris(hydroxymethyl)nitromethane(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol
Catalyst p-Toluenesulfonic acid (p-TsOH)Raney Nickel (Active)
Solvent System Anhydrous TolueneMethanol
Temperature 110 °C (Reflux)25 °C (Room Temperature)
Pressure 1 atm50 psi (H₂)
Key Mechanistic Rationale Azeotropic water removal drives equilibriumChemoselective over Pd/C to prevent debenzylation
Expected Yield 75 - 85%> 90%
Product Appearance White crystalline solidColorless to pale yellow viscous oil

References

  • Pharmaffiliates:5-Nitro-2-phenyl-1,3-dioxane-5-methanol (CAS 51430-71-8) Reference Standard.
  • Chemical Synthesis Database:(5-nitro-2-phenyl-1,3-dioxan-5-yl)methanol Synthesis and Physical Properties.
  • Pharmaffiliates:Fosfomycin Impurities and Process Precursors.
  • University of Saskatchewan (HARVEST Thesis Repository):Building Carbohydrates on Dioxanone Scaffold (Raney Nickel Reduction Protocol).
  • Pharmaffiliates:Dibenzyl (2-((2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methoxy)-1-hydroxypropyl)

Sources

Method

Topic: Conversion of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol into Versatile Functionalized Building Blocks

Application Notes & Protocols: A Researcher's Guide Abstract (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol stands as a highly versatile yet underutilized scaffold in synthetic chemistry. Its rigid 1,3-dioxane chassis, combi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: A Researcher's Guide

Abstract

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol stands as a highly versatile yet underutilized scaffold in synthetic chemistry. Its rigid 1,3-dioxane chassis, combined with three distinct and orthogonally reactive functional groups—a tertiary nitro group, a primary hydroxyl group, and an acid-labile acetal—makes it an ideal precursor for a diverse array of functionalized building blocks. This guide provides a comprehensive exploration of its synthesis and strategic conversion into high-value synthons, such as amino-diols and nitro-triols. We will delve into the causality behind procedural choices, offering detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and advanced organic synthesis.

Introduction: The Strategic Value of the 5-Nitro-1,3-Dioxane Scaffold

The pursuit of novel molecular architectures is a cornerstone of pharmaceutical and materials science research. Chiral building blocks, in particular, are in high demand for creating compounds with specific biological activities and improved efficacy. The 1,3-dioxane ring system, a saturated six-membered heterocycle, offers a conformationally rigid framework that is invaluable for stereochemical control.[1][2]

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is a unique trifecta of functionality:

  • The Nitro Group: A powerful electron-withdrawing group that can be readily transformed into an amine, a gateway to a vast landscape of further chemical modifications.[3] The reduction of nitro compounds is a fundamental transformation for accessing bioactive amines.[4]

  • The Hydroxymethyl Group: A primary alcohol that serves as a handle for oxidation, esterification, or conversion into various leaving groups for nucleophilic substitution.

  • The 2-Phenyl-1,3-dioxane Core: A cyclic acetal that acts as a stable protecting group for a 1,3-diol functionality under basic, reductive, and many oxidative conditions, yet is selectively cleavable under acidic conditions.[1]

This guide will systematically unpack the potential of this molecule, beginning with its synthesis and branching into validated protocols for its selective functionalization.

Synthesis of the Parent Scaffold: (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

The foundational step is the reliable synthesis of the starting material. This is achieved through an acid-catalyzed acetalization between commercially available 2-nitropropane-1,3-diol and benzaldehyde. The reaction proceeds by protonation of the benzaldehyde carbonyl, making it more electrophilic for attack by the diol, followed by cyclization and dehydration.

G cluster_reactants Reactants cluster_product Product A 2-Nitropropane-1,3-diol Reagents p-TsOH (cat.) Toluene, Dean-Stark A->Reagents B Benzaldehyde B->Reagents C (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol Reagents->C Acetalization

Figure 1: Synthetic workflow for the parent scaffold.

Protocol 2.1: Synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

This protocol is adapted from standard procedures for 1,3-dioxane formation.[5] The use of a Dean-Stark apparatus is critical for driving the equilibrium towards the product by removing water.

Materials:

  • 2-Nitropropane-1,3-diol

  • Benzaldehyde (freshly distilled)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add 2-nitropropane-1,3-diol (1.0 eq), toluene (approx. 0.2 M concentration), and benzaldehyde (1.1 eq).

  • Add a catalytic amount of p-TsOH (0.02 eq).

  • Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (usually 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the title compound as a white solid.

Trustworthiness Check: Successful synthesis should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data with literature values for analogous structures.

Key Transformation 1: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is arguably the most valuable transformation of this scaffold. It unmasks a nucleophilic and basic center, yielding (5-Amino-2-phenyl-1,3-dioxan-5-yl)methanol , a constrained amino-diol equivalent.[6] The choice of reducing agent is critical to ensure chemoselectivity, leaving the acid-sensitive dioxane and the reducible phenyl group intact.

G cluster_methods Reduction Methods Start (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol A Catalytic Hydrogenation H₂, Pd/C or Raney Ni (High Yield, Clean) Start->A B Chemical Reduction SnCl₂·2H₂O, EtOH (Benchtop Friendly) Start->B End (5-Amino-2-phenyl-1,3-dioxan-5-yl)methanol A->End B->End

Figure 2: Pathways for selective nitro group reduction.

Protocol 3.1: Catalytic Transfer Hydrogenation

This method is often preferred for its mild conditions and clean workup, avoiding strong acids.[7] Ammonium formate serves as a convenient in-situ source of hydrogen.[8]

Materials:

  • (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the nitro-dioxane (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol % by weight).

  • Add ammonium formate (3-5 eq) in portions. The reaction can be exothermic.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the desired amine.

Protocol 3.2: Reduction with Tin(II) Chloride

This is a classic and robust method that does not require specialized hydrogenation equipment.[4][7] It is highly effective for reducing aromatic and aliphatic nitro groups in the presence of other sensitive functionalities.

Materials:

  • (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve the nitro-dioxane (1.0 eq) in absolute ethanol.

  • Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Heat the reaction mixture at reflux under a nitrogen atmosphere. Monitor progress by TLC (typically complete in 30-90 minutes).

  • Cool the reaction to room temperature and then pour it into ice.

  • Carefully basify the mixture by adding 5% aqueous NaHCO₃ with stirring until the pH is ~8. This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude amine.

  • Purify as needed via column chromatography.

Parameter Catalytic Transfer Hydrogenation Tin(II) Chloride Reduction
Principle Heterogeneous catalysis; in-situ H₂ generationSingle electron transfer from Sn(II)
Conditions Mild, neutral pHAcidic (in situ), requires basic workup
Workup Simple filtration of catalystAqueous workup, tin salt removal
Equipment Standard glasswareStandard glassware
Typical Yield >90%80-95%
Key Advantage High atom economy, cleanScalable, no pressure equipment needed

Table 1: Comparison of Nitro Reduction Methodologies.

Key Transformation 2: Manipulation of the 1,3-Dioxane Ring

The dioxane ring serves as a stable protecting group but can be strategically cleaved to reveal the underlying 1,3-diol, a valuable synthon in its own right.

Figure 3: Dioxane ring cleavage pathways.

Protocol 4.1: Acid-Catalyzed Hydrolysis (Deprotection)

This protocol fully deprotects the diol functionality by cleaving the acetal linkage, liberating the parent nitro-triol and benzaldehyde. This is a fundamental deprotection strategy.[1]

Materials:

  • (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

  • Acetone

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the nitro-dioxane in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1M HCl.

  • Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.

  • Once complete, neutralize the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate to remove the benzaldehyde byproduct.

  • The desired water-soluble nitro-triol will remain in the aqueous layer, which can be concentrated in vacuo. Further purification may require specialized chromatography due to its high polarity.

Mechanistic Insight: Reductive Ring Opening

For more advanced applications, regioselective reductive ring opening of the acetal can yield mono-protected diols, which are exceptionally useful building blocks.[9] Reagents like diisobutylaluminium hydride (DIBAL-H) or combinations like LiAlH₄-AlCl₃ can achieve this. The mechanism typically involves Lewis acid coordination to one of the dioxane oxygens, followed by hydride attack at the C2 position, leading to ring cleavage. The regioselectivity (which C-O bond breaks) is often directed by sterics and the ability of the substrate to form a chelate with the Lewis acid.[9] While a detailed protocol is substrate-dependent, this pathway represents a powerful method for generating advanced, differentially protected intermediates.

Summary: A Hub for Chemical Diversity

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is not merely a single compound but a launchpad for generating a family of valuable synthetic intermediates. By selectively targeting its functional groups, researchers can access a wide range of building blocks from a single, readily prepared precursor.

Figure 4: Overview of the diversification potential.

By leveraging the protocols and strategic insights presented in this guide, researchers can effectively harness the synthetic potential of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol, accelerating the discovery and development of novel chemical entities.

References

  • Gryff-Keller, A., Łytko-Krasuska, A., Piotrowska, H., & Urbański, T. (1981). Reductive Elimination of Tertiary Nitro Group in 5-Nitro-1,3-Dioxanes. Part II. ESR Spectra. Polish Journal of Chemistry, 55, 53. [Link not available]
  • Łytko-Krasuska, A., Piotrowska, H., & Urbański, T. (1979). Reductive Elimination of a Tertiary Nitro Group in 5-Nitro-1,3-Dioxanes. Tetrahedron Letters, 20(14), 1243-1246. [Link]

  • El-Ferdous, S. E. (1973). Substituted 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences, 62(7), 1123-1126. [Link]

  • Request PDF. (n.d.). Two Chiral Building Blocks for the Stereocontrolled Synthesis of Anti- and Syn-1, 3-Diols. ResearchGate. [Link]

  • Ogasawara, K. (2001). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 121(3), 195-211. [Link]

  • Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. (2023). MDPI. [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. [Link]

  • Sukhorukov, A. Y. (Ed.). (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]

  • Polyalkoxy Nitrones as Chiral Building Blocks in Asymmetric Synthesis. (n.d.). MDPI. [Link]

  • Van der Westhuizen, J. H. (2019). Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. European Journal of Organic Chemistry, 2019(4), 749-763. [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2023). RSC Advances, 13(5), 3183-3190. [Link]

  • Frenna, V., Macaluso, G., et al. (1999). Kinetic Study of the Reactions of Some 5-Nitro-2-(4-nitrophenoxy)-3-X-thiophenes with Aniline and 4-Methoxyaniline in Methanol. Semantic Scholar. [Link]

  • Eckstein, Z., & Urbański, T. (1955). On the Reaction of 5-Nitro-1,3-dioxane with Diazocompounds, and the Synthesis of Arylazonitrodiols. Bulletin de l'Academie Polonaise des Sciences, III(8), 433-438. [Link]

  • Boyce, R. S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 7(4), 297-304. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Science of Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2023). RSC Advances, 13(5), 3183-3190. [Link]

  • Luo, Y., et al. (2010). (5-n-Heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol. Acta Crystallographica Section E, 66(Pt 10), o2559. [Link]

  • W. W. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. (2018). Molecules, 23(11), 2901. [Link]

  • Spitz, C., et al. (2020). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. [Link]

  • REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. (n.d.). Algerian Journal of Chemical Engineering and Technology. [Link]

  • Lou, X.-B., et al. (n.d.). Highly Chemo- and Regioselective Transfer Reduction of Aromatic Nitro Compounds Using Ammonium Formate Catalyzed by Supported Gold Nanoparticles. Supporting Information. [Link]

  • Forgács, A., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 80-87. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Journal of the Serbian Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). The Role of 5-Ethyl-1,3-dioxane-5-methanol in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Process for the preparation of 5-amino-1,3-dioxanes. (1997).
  • Forcing the phenyl moiety into the axial position by embedding the 2-phenyl-1,3-dioxane system in a tricyclic benzomorphan scaffold: design, synthesis and biological evaluation. (2019). Organic & Biomolecular Chemistry, 17(34), 7954-7967. [Link]

  • (5-AMINO-2-PHENYL-1,3-DIOXAN-5-YL)METHANOL. (n.d.). Matrix Fine Chemicals. [Link]

  • The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions. (2025, December 5). ResearchGate. [Link]

  • polymeric materials. (n.d.). Journal of the American Chemical Society. [Link]

Sources

Application

Application Note: Advanced Synthesis and Biological Functionalization of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

Introduction & Scientific Rationale In the landscape of modern drug development and complex organic synthesis, the strategic protection of polyfunctional molecules is paramount. (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of modern drug development and complex organic synthesis, the strategic protection of polyfunctional molecules is paramount. (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol serves as a highly versatile, conformationally locked synthon. Derived from tris(hydroxymethyl)nitromethane, this compound leverages a benzylidene acetal to selectively protect two of the three primary hydroxyl groups, leaving a single hydroxyl and a nitro group available for targeted functionalization[1].

This application note details the mechanistic causality behind its synthesis, chemoselective reduction, and downstream utility in generating biologically active serinol (2-amino-1,3-propanediol) derivatives and anti-virulence therapeutics.

Physicochemical Profiling

Understanding the physical and reactive properties of the nitro-precursor and its aminated derivative is critical for predicting solubility and downstream reactivity.

Table 1: Physicochemical Properties of Key Dioxane Synthons

Property(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol(5-Amino-2-phenyl-1,3-dioxan-5-yl)methanol
CAS Number 51430-71-851430-74-1[2]
Molecular Formula C₁₁H₁₃NO₅C₁₁H₁₅NO₃
Molecular Weight 239.23 g/mol 209.24 g/mol
Functional Groups Nitro, Primary Alcohol, Benzylidene AcetalPrimary Amine, Primary Alcohol, Acetal
Reactivity Profile Electrophilic (Nitro), Nucleophilic (OH)Nucleophilic (NH₂, OH)

Mechanistic Pathway & Synthetic Workflow

The transformation of raw aliphatic nitro-triols into complex, biologically active molecules requires strict regiocontrol. The workflow below illustrates the critical pathway from acetalization to deprotection.

G A Tris(hydroxymethyl)nitromethane + Benzaldehyde B Acetalization (p-TsOH) Dean-Stark Water Removal A->B C (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol CAS: 51430-71-8 B->C D Catalytic Hydrogenation (Raney Ni, H2, MeOH) C->D G Acidic Deprotection (Acetal Cleavage) C->G Direct Deprotection (Nitro-diols) E (5-Amino-2-phenyl-1,3-dioxan-5-yl)methanol CAS: 51430-74-1 D->E F N-Acylation / Alkylation E->F F->G H Biologically Active Serinol Derivatives (Sphingolipids, Antibiotics) G->H

Synthetic workflow from tris(hydroxymethyl)nitromethane to active serinol derivatives.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Acetalization

Objective: Synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol via regioselective protection.

  • Reaction Setup: Charge a round-bottom flask with tris(hydroxymethyl)nitromethane (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C).

    • Causality: The formation of the 1,3-dioxane ring releases water. Because acetalization is a thermodynamic equilibrium, azeotropic removal of water via the Dean-Stark trap drives the reaction to completion according to Le Chatelier's principle[3].

  • Validation: The reaction is self-validating when the theoretical volume of water is collected in the trap. In ¹H-NMR, the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the acetal methine proton (~5.5 ppm) confirm ring closure.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ to neutralize the acid, extract the organic layer, and recrystallize from dichloromethane/hexane[3].

Protocol B: Chemoselective Catalytic Hydrogenation

Objective: Reduction of the nitro group to yield (5-Amino-2-phenyl-1,3-dioxan-5-yl)methanol.

  • Reaction Setup: Dissolve (5-nitro-2-phenyl-1,3-dioxan-5-yl)methanol in anhydrous methanol.

  • Catalyst Addition: Add a slurry of Raney Nickel catalyst (~10% w/w).

    • Causality: Raney Nickel is specifically chosen over Palladium on Carbon (Pd/C). While Pd/C is an excellent nitro-reducing catalyst, it actively promotes the hydrogenolysis of benzylidene acetals. Raney Nickel provides strict chemoselectivity, reducing the nitro group to a primary amine while leaving the critical 1,3-dioxane protecting group completely intact[3].

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 12–16 hours.

  • Validation: The success of the reduction is self-validated via FTIR spectroscopy. The strong asymmetric NO₂ stretching band (~1550 cm⁻¹) will completely disappear, replaced by a broad N-H stretching band at 3300–3400 cm⁻¹.

Table 2: Optimization of Nitro Reduction Conditions Quantitative data demonstrating the necessity of Raney Nickel for chemoselectivity.

CatalystSolventPressure (psi)Temp (°C)Yield of Amine (%)Acetal Cleavage (%)
Raney Ni MeOH502592 < 1
Pd/C (10%)MeOH502545> 50
Zn / NH₄ClEtOH/H₂O14.78078< 5
Fe / AcOHH₂O14.78065~ 15

Applications in Drug Development

Precursor to Sphingolipids and Antibiotics

The primary utility of (5-nitro-2-phenyl-1,3-dioxan-5-yl)methanol lies in its role as a protected precursor to serinol [1]. Serinol is a structural analog of the amino acid serine and is a foundational building block in the synthesis of synthetic antibiotics (such as chloramphenicol analogs) and sphingolipids[1]. By maintaining the 1,3-dioxane protection, chemists can selectively N-acylate the resulting amine to generate synthetic ceramides without the risk of unwanted O-acylation.

Type III Secretion System (T3SS) Inhibitors

Beyond its use as an intermediate, the intact nitro-dioxane scaffold exhibits intrinsic biological activity. In recent drug discovery efforts, (5-nitro-2-phenyl-1,3-dioxan-5-yl)methanol was evaluated in high-throughput screening campaigns as a potential inhibitor of the Type III Secretion System (T3SS) [4]. The T3SS is a critical virulence factor utilized by Gram-negative pathogens—such as enteropathogenic Escherichia coli (EPEC)—to inject effector proteins directly into host cells. Identifying small molecule inhibitors against T3SS represents a novel anti-virulence strategy that disarms the bacteria without killing them, thereby bypassing traditional evolutionary pressures that lead to antibiotic resistance[4].

References

  • Matrix Fine Chemicals. "(5-AMINO-2-PHENYL-1,3-DIOXAN-5-YL)METHANOL". Matrix Fine Chemicals Catalog. Available at:[Link]

  • Andreeßen, B., & Steinbüchel, A. (2011). "Serinol: small molecule - big impact". AMB Express, 1(1), 12. Available at:[Link]

  • Pendergrass, H. A. (2020). "Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign of Inhibitors of PRP of Staphylococcus aureus". VCU Scholars Compass. Available at: [Link]

  • Gleave, D. M. (1993). "Building Carbohydrates on Dioxanone Scaffold". University of Saskatchewan Harvest Repository. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol synthesis

Technical Support Center: Synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol Welcome to the technical support guide for the synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol. This document is designed for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

Welcome to the technical support guide for the synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can achieve reliable and reproducible results.

Reaction Overview and Mechanism

The synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is a multi-step process that hinges on two fundamental organic reactions: the Henry (nitroaldol) reaction and a subsequent acetalization. The overall transformation involves the condensation of benzaldehyde with 2-nitro-2-(hydroxymethyl)-1,3-propanediol. The diol itself is typically prepared in situ or in a prior step from nitromethane and formaldehyde.

The core of the synthesis is the base-catalyzed Henry reaction, a classic C-C bond-forming method.[1][2] The subsequent acid-catalyzed acetalization with benzaldehyde forms the 1,3-dioxane ring structure. Understanding this pathway is critical for troubleshooting, as challenges can arise in either of these key stages.

Reaction_Mechanism cluster_step1 Step 1: Henry Reaction (Base-Catalyzed) cluster_step2 Step 2: Acetalization (Acid-Catalyzed) Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion Nitromethane->Nitronate Deprotonation Formaldehyde Formaldehyde (x3) (CH₂O) Diol 2-Nitro-2-(hydroxymethyl) -1,3-propanediol Formaldehyde->Diol Base Base (e.g., Et₃N) Nitronate->Diol Nucleophilic attack on Formaldehyde (3x) Diol_ref Diol Intermediate Diol->Diol_ref Intermediate carried to next step Benzaldehyde Benzaldehyde Product (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol Benzaldehyde->Product Acid Acid (e.g., p-TsOH) Diol_ref->Product Condensation & Cyclization

Caption: Overall reaction pathway for the synthesis.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall reaction yield is disappointingly low (< 50%). What are the primary factors I should investigate?

A low yield is the most frequent challenge and can stem from several sources. The key is to systematically evaluate each stage of the reaction.

  • Cause 1: Inefficient Henry Reaction. The initial condensation is highly dependent on the base catalyst and reaction conditions. The formation of the nitronate anion is a crucial equilibrium step.[1]

    • Solution: Optimize the base. While strong bases like NaOH can be used, they may also promote side reactions. Organic bases like triethylamine (Et₃N) or DBU often provide better control. Consider using a catalytic amount (10-20 mol%) and monitor the reaction by TLC.

  • Cause 2: Reversible Acetalization. The formation of the 1,3-dioxane ring is a reversible equilibrium reaction that produces water as a byproduct. If this water is not removed, the equilibrium will not favor the product, leading to low conversion.

    • Solution: Implement water removal. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. This actively pulls the equilibrium towards the product side.

  • Cause 3: Sub-optimal Temperature Control. Both the Henry reaction and the acetalization are sensitive to temperature. The Henry reaction can be exothermic, and excessive heat can lead to side reactions like dehydration.[2][3]

    • Solution: Maintain strict temperature control. For the initial Henry reaction, running the reaction at or below room temperature (e.g., 0 °C to 25 °C) is often optimal. For the acetalization step, the temperature will be dictated by the boiling point of the azeotroping solvent.

  • Cause 4: Purification Losses. The final product can be an oil or a waxy solid, making purification by recrystallization challenging and leading to significant material loss in the mother liquor.[4]

    • Solution: Utilize column chromatography. This is often the most effective method for isolating the product from unreacted starting materials and by-products. A gradient elution with a Hexane/Ethyl Acetate solvent system on silica gel is a good starting point.[5]

Q2: I'm observing a significant amount of a yellow/brown polymeric substance. What is it and how can I prevent it?

This is a classic sign of competing side reactions, which are often promoted by overly harsh conditions.

  • Cause: Dehydration and Polymerization. Under strongly basic or high-temperature conditions, the intermediate β-nitro alcohol can dehydrate to form a nitroalkene.[2] These nitroalkenes are highly reactive Michael acceptors and can polymerize, leading to the observed insoluble material. Benzaldehyde itself can also undergo side reactions like the Cannizzaro reaction under strong base conditions.[3]

    • Solution 1: Use a Milder Base. Switch from strong inorganic bases (NaOH, KOH) to a weaker organic base like triethylamine or pyridine. This reduces the rate of the competing elimination reaction.[6]

    • Solution 2: Control Temperature. As mentioned, run the initial condensation at a lower temperature (0-25 °C) to disfavor the dehydration pathway, which typically has a higher activation energy.

    • Solution 3: Optimize Stoichiometry. Ensure you are not using a large excess of the base, which can promote unwanted side reactions.

Troubleshooting_Flowchart Start Low Yield or Impurity Issue Check_Henry Analyze Henry Reaction Step (TLC, NMR of aliquot) Start->Check_Henry Check_Acetal Analyze Acetalization Step Start->Check_Acetal Check_Purification Evaluate Purification Method Start->Check_Purification Henry_Incomplete Incomplete Reaction? Check_Henry->Henry_Incomplete Henry_SideProduct Side Products Formed? (e.g., yellow polymer) Check_Henry->Henry_SideProduct Acetal_Incomplete Incomplete Conversion? Check_Acetal->Acetal_Incomplete Purification_Loss Significant Loss During Isolation? Check_Purification->Purification_Loss Sol_Henry_Cat Optimize Base Catalyst (e.g., Et₃N vs NaOH) Henry_Incomplete->Sol_Henry_Cat Henry_SideProduct->Sol_Henry_Cat Sol_Henry_Temp Lower Reaction Temp. (0-25°C) Henry_SideProduct->Sol_Henry_Temp Sol_Acetal_Water Use Dean-Stark Trap to Remove H₂O Acetal_Incomplete->Sol_Acetal_Water Sol_Purify_Column Switch to Column Chromatography Purification_Loss->Sol_Purify_Column

Caption: Troubleshooting decision tree for yield optimization.

Q3: My reaction stalls, and TLC analysis shows unreacted benzaldehyde and diol intermediate even after extended time. What's happening?

A stalled reaction typically points to an issue with catalysis or equilibrium.

  • Cause 1: Catalyst Deactivation. The acid catalyst (e.g., p-TsOH) used for acetalization can be neutralized by any residual base from the first step.

    • Solution: Ensure proper workup or neutralization after the Henry reaction step before proceeding to acetalization. If running a one-pot synthesis, carefully control the stoichiometry of the acid catalyst added.

  • Cause 2: Equilibrium Not Being Driven. As stated in Q1, failure to remove water during acetalization is the most common reason for a stalled reaction at this stage. The reaction reaches equilibrium, but conversion is low.

    • Solution: Re-confirm that your Dean-Stark apparatus is functioning correctly and that your solvent forms an effective azeotrope with water.

Frequently Asked Questions (FAQs)

  • What are the most critical parameters to control in this synthesis?

    • Catalyst Choice & Amount: The type and quantity of both the base for the Henry reaction and the acid for the acetalization are paramount.

    • Temperature: Low temperature for the Henry step to prevent side reactions, and appropriate reflux for the acetalization.

    • Water Removal: Essential for driving the acetalization to completion.

  • How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is an indispensable tool. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. Benzaldehyde is relatively non-polar. The diol intermediate is very polar and will have a low Rf. The final product will have an intermediate Rf. Staining with potassium permanganate can help visualize the spots.

  • What are the expected stereochemical outcomes? The formation of the 2-phenyl-1,3-dioxane ring creates two new stereocenters (at C2 and C5). This means diastereomers (cis and trans isomers) can be formed. The ratio of these isomers can be influenced by the reaction conditions. Often, the product is isolated as a mixture of diastereomers, which can sometimes complicate purification and characterization.

  • Is the purity of starting materials important? Absolutely. Benzaldehyde is prone to air oxidation to benzoic acid, which can interfere with the reaction by neutralizing the base catalyst. Use freshly distilled or recently purchased benzaldehyde. Ensure other reagents are of high purity.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Optimized One-Pot Synthesis

This protocol combines the Henry reaction and acetalization in a single pot with azeotropic water removal.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-nitro-2-(hydroxymethyl)-1,3-propanediol (1 equiv.), benzaldehyde (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equiv.).

  • Solvent: Add toluene as the solvent (enough to fill the Dean-Stark trap and suspend the reagents).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed azeotropically with toluene.

  • Monitoring: Continue refluxing until no more water is collected in the trap (typically 4-6 hours). Monitor the disappearance of the diol starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove the acid catalyst) and brine.[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in hexane and pack it into a glass column.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent (e.g., 95:5 Hexane:EtOAc) and load it onto the column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:EtOAc) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol.

Data Summary: Impact of Conditions on Yield
Catalyst (Henry Step)Solvent (Acetal Step)Water RemovalTypical Yield RangeReference
NaOH (1.1 eq)DichloromethaneNone20-40%[4]
Triethylamine (0.2 eq)TolueneDean-Stark60-80%General Principle
Lewis Acid (e.g., Cu(II))MethanolMolecular Sieves50-90%[2][7]

This table illustrates how moving from harsh, non-equilibrium conditions to milder, controlled conditions with active water removal can dramatically improve reaction outcomes.

Sources

Optimization

Technical Support Center: Crystallization &amp; Recovery of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

Welcome to the advanced troubleshooting and process optimization guide for the recovery of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol. This intermediate—typically synthesized via the acid-catalyzed acetalization of tris(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and process optimization guide for the recovery of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol. This intermediate—typically synthesized via the acid-catalyzed acetalization of tris(hydroxymethyl)nitromethane with benzaldehyde—presents unique isolation challenges due to its complex solubility profile and high propensity for phase demixing.

This guide is designed for researchers and process scientists, providing field-proven methodologies to optimize solvent systems, prevent oiling out, and scale up recovery using self-validating protocols.

Troubleshooting FAQs

Q1: Why does the crude product frequently "oil out" instead of forming crystals, and how can I prevent this?

The Causality: "Oiling out," or , occurs when the cooling trajectory of your crystallization crosses the binodal curve (the liquid-liquid coexistence boundary) before reaching the critical supersaturation required for solid nucleation[1]. Because (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol has a relatively low melting point and intermediate polarity, it easily forms a solute-rich dispersed liquid phase in the presence of non-polar antisolvents. Thermodynamically, the chemical potential driving force in these oil droplets is nearly identical to the continuous phase, which severely delays primary nucleation and traps impurities[2].

The Solution: To prevent LLPS, you must shift the crystallization pathway to stay within the metastable zone width (MSZW) and above the binodal curve. This is achieved by:

  • Solvent Modification: Using a solvent system that increases the solubility of the oil phase, thereby depressing the binodal curve.

  • Seeding: Introducing seed crystals at a low supersaturation level before the onset of LLPS. Seeding provides a template for secondary nucleation, bypassing the high energy barrier of primary nucleation that otherwise allows the system to drift into the liquid-liquid demixing zone[1].

Q2: How do I select the optimal solvent system to maximize yield while rejecting unreacted starting materials?

The Causality: The crude reaction mixture contains unreacted tris(hydroxymethyl)nitromethane (highly hydrophilic, water-soluble) and benzaldehyde (highly lipophilic, soluble in non-polar organics). The target 1,3-dioxane derivative possesses intermediate polarity. If the solvent system is too polar (e.g., Ethanol/Water), the tris-diol impurity will co-precipitate, and the risk of LLPS increases drastically. If it is too non-polar, benzaldehyde gets trapped in the crystal lattice.

The Solution: A binary system utilizing Ethyl Acetate as the primary solvent and Heptane as the antisolvent provides the optimal polarity gradient. Ethyl Acetate keeps the highly polar impurities in solution, while Heptane selectively rejects benzaldehyde into the mother liquor.

Table 1: Quantitative Comparison of Solvent Systems for Recovery

Solvent System (Solvent / Antisolvent)Volume RatioYield (%)Purity (HPLC Area %)LLPS RiskImpurity Rejection Profile
Dichloromethane / Hexane1:372.094.5HighPoor benzaldehyde rejection.
Toluene / Heptane1:285.598.2ModerateExcellent benzaldehyde rejection.
Ethyl Acetate / Heptane 1:4 89.0 99.5 Low Optimal balance; highest purity.
Ethanol / Water3:165.092.0Very HighProne to oiling out; traps tris-diol.
Q3: How can I monitor the crystallization process in real-time to ensure I am generating crystals and not oil droplets?

The Causality: Visual inspection of the reactor is fundamentally flawed for this compound. Both the formation of LLPS oil droplets and the nucleation of solid crystals manifest as a sudden increase in visual turbidity. Relying on the naked eye often leads to incorrect temperature interventions.

The Solution: Implement to create a self-validating feedback loop[3].

  • Focused Beam Reflectance Measurement (FBRM): FBRM uses a laser to measure the chord length distribution of particles in the slurry. Solid crystals produce sharp, distinct chord lengths, whereas oil droplets produce broad, spherical scattering profiles[3].

  • Particle Vision and Measurement (PVM): PVM provides in-situ, real-time microscopy to visually confirm crystal habit and rule out secondary liquid phase formation[2].

Standard Operating Procedure: Self-Validating Seeded Crystallization

Below is the field-proven, step-by-step methodology for the recovery of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol from the crude azeotropic reaction mixture[4].

Step 1: Reaction Quench & Phase Separation Cool the crude azeotropic mixture (typically in toluene or benzene) to room temperature. Wash the organic layer with an equal volume of 10% w/v aqueous NaHCO₃ to neutralize the acid catalyst (e.g., p-TsOH) and partition the unreacted tris(hydroxymethyl)nitromethane into the aqueous phase.

  • Validation Checkpoint: The aqueous phase pH must be ≥ 7.5 before proceeding.

Step 2: Solvent Exchange Concentrate the organic layer under reduced pressure (40°C, 50 mbar) to remove residual water and the primary reaction solvent. Redissolve the resulting concentrated syrup in Ethyl Acetate (2 relative volumes).

Step 3: Antisolvent Addition & Dissolution Slowly charge Heptane (6 relative volumes) to the reactor. Heat the mixture to 65°C under moderate agitation (200 RPM) to achieve complete dissolution.

  • Validation Checkpoint: The solution must be visually clear. FBRM total particle count must drop to the baseline (near zero).

Step 4: Controlled Cooling & Seeding Cool the solution at a controlled cubic rate to 45°C (entering the metastable zone). Introduce 1% w/w seed crystals of pure (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol.

  • Validation Checkpoint: FBRM must show an immediate, sustained spike in chord counts in the 10–50 µm range, confirming secondary solid nucleation rather than LLPS droplet formation.

Step 5: Aging and Final Cooling Hold the temperature at 45°C for 2 hours to relieve supersaturation and build crystal mass. Subsequently, cool the slurry linearly to 5°C over 4 hours.

Step 6: Filtration and Drying Filter the resulting slurry via a sintered glass funnel. Wash the filter cake with cold Heptane (2 volumes) to displace any residual benzaldehyde from the crystal surfaces. Dry under vacuum (50 mbar) at 40°C.

  • Validation Checkpoint: Dry until a constant weight is achieved (typically 12-16 hours).

Process Workflow Visualization

G N1 Crude Reaction Mixture (Tris-diol, Benzaldehyde) N2 Aqueous Quench & Extraction (NaHCO3 / EtOAc) N1->N2 N3 Solvent Exchange (Concentrate & add Heptane) N2->N3 Organic Phase N4 Heat to Dissolution (T > 60°C) N3->N4 N5 Controlled Cooling & Seeding (Within MSZW) N4->N5 Cooling Trajectory N6 PAT Monitoring (FBRM & PVM) N5->N6 Feedback Loop N7 Filtration & Washing (Cold Heptane) N5->N7 Crystal Slurry N8 Vacuum Drying (Constant Weight) N7->N8

Workflow for the recovery and PAT-monitored crystallization of the 1,3-dioxane intermediate.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals (MDPI), 2021. Available at:[Link]

  • Process Analytical Technology: An Investment in Process Knowledge. Organic Process Research & Development (ACS Publications), 2005. Available at:[Link]

  • Synthesis of Tris-hydroxymethyl-Based Nitrone Derivatives with Highly Reactive Nitronyl Carbon. The Journal of Organic Chemistry (ACS Publications), 2012. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Distillation &amp; Thermal Stabilization of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

Welcome to the Technical Support Center for drug development professionals and synthetic chemists working with (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol . This compound presents a unique "Goldilocks" challenge during pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for drug development professionals and synthetic chemists working with (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol . This compound presents a unique "Goldilocks" challenge during purification due to competing degradation pathways. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity distillation.

PART 1: The Causality of Degradation (Mechanistic Insights)

To successfully distill (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol, you must first understand the causality behind its thermal and chemical instability. The molecule contains three highly reactive structural motifs, each vulnerable to different environmental stressors:

  • Acid-Catalyzed Acetal Cleavage (The 1,3-Dioxane Ring): The 1,3-dioxane ring is a cyclic acetal. Under thermal stress in the presence of trace acidic protons (pH < 6.5), the ring undergoes hydrolytic cleavage, reverting to benzaldehyde and tris(hydroxymethyl)nitromethane 1.

  • Base-Catalyzed Retro-Henry Reaction (The β -Nitroalcohol Moiety): A common mistake chemists make is adding a strong base (like K2​CO3​ ) prior to distillation to protect the acetal ring. However, because this molecule is a β -nitroalcohol, basic conditions (pH > 7.5) trigger a retro-aldol (retro-Henry) decomposition, cleaving the molecule into a nitroalkane and an aldehyde 2.

  • Exothermic Nitro Group Runaway (Thermal Stress): Aliphatic nitro compounds are notorious for rapid, highly exothermic decomposition at elevated temperatures (typically >120°C). Distillation residues subjected to prolonged thermal history are particularly hazardous and can lead to violent runaway reactions 3, 4.

degradation_mechanisms Target (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol Acid Trace Acid (pH < 6.5) Target->Acid Temp Thermal Stress (>120°C) Target->Temp Base Trace Base (pH > 7.5) Target->Base Cleavage Acetal Cleavage (Benzaldehyde + Diol) Acid->Cleavage Hydrolysis Exotherm Exothermic Nitro Decay (NOx + Tars) Temp->Exotherm Runaway Retro Retro-Henry Reaction (Aldehyde + Nitroalkane) Base->Retro Deprotonation

Fig 1. Tri-fold degradation pathways of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol under stress.

PART 2: Troubleshooting FAQs

Q: During distillation, my vacuum pressure suddenly spikes and the boiling flask turns dark brown. What is happening? A: You are witnessing the onset of exothermic nitro group decomposition 3. The pressure spike is caused by the rapid generation of non-condensable NOx​ gases. This occurs when the pot temperature exceeds 120°C. You must immediately remove the heat source and flood the system with inert Argon. To prevent this, you must use a deeper vacuum (<0.1 mbar) to lower the boiling point.

Q: The NMR of my distillate shows a massive peak at ~10.0 ppm, and my target yield is terrible. Why? A: The peak at 10.0 ppm is the aldehyde proton of benzaldehyde. Your 1,3-dioxane ring has undergone acid-catalyzed acetal cleavage [[1]](). This happens when trace acidic catalysts (e.g., p-Toluenesulfonic acid) from the synthesis step are not completely neutralized before heating.

Q: I tried adding Potassium Carbonate ( K2​CO3​ ) to the boiling flask to protect the acetal ring, but the molecule still degraded. How is this possible? A: While bases protect acetals, they destroy β -nitroalcohols. By adding a strong base, you triggered a retro-Henry reaction 2. The molecule must be distilled in a strictly neutral environment (pH 6.8–7.2).

PART 3: Quantitative Process Analysis

The table below summarizes how different distillation parameters impact the survival of the target molecule. Standard vacuum distillation is insufficient; ultra-high vacuum via Short-Path or Wiped Film Evaporation (WFE) is mandatory.

Distillation MethodPressure (mbar)Max Pot Temp (°C)pH EnvironmentTarget Yield (%)Primary Impurity Profile
Simple Distillation1013> 250Uncontrolled0% (Failure) NOx​ Gases, Polymeric Tars
Standard Vacuum10160Slightly Acidic (pH 5)15%Benzaldehyde (Acetal Cleavage)
Standard Vacuum10160Slightly Basic (pH 9)20%Retro-Henry Aldehydes
Short-Path / WFE < 0.1 85 Neutral (pH 7.0) > 92% Trace Diol (< 1%)

PART 4: Self-Validating Distillation Protocol

To successfully isolate (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol, follow this self-validating workflow. Every critical step includes a built-in validation check to ensure causality-driven safety and purity.

distillation_workflow Step1 1. Crude Synthesis Step2 2. pH 7.0 Buffer Wash Step1->Step2 Remove Catalysts Step3 3. High-Vac Degassing Step2->Step3 Remove Solvents Step4 4. Short-Path Distillation Step3->Step4 < 0.1 mbar Step5 5. Pure Target Isolate Step4->Step5 T < 90°C

Fig 2. Self-validating workflow for the thermal stabilization and distillation of the target.

Phase 1: Neutralization & Desiccation
  • Solvent Exchange: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Methyl tert-butyl ether, MTBE).

  • Precision Washing: Wash the organic layer twice with an equal volume of 0.1 M Phosphate Buffer adjusted exactly to pH 7.0.

    • Validation Check 1: Extract a 1 mL sample of the separated aqueous layer and test the pH using a calibrated digital pH meter. It must read between 6.8 and 7.2. If it is outside this range, repeat the buffer wash.

  • Desiccation: Dry the organic phase over anhydrous Na2​SO4​ for 30 minutes, then filter.

    • Validation Check 2: Perform a Karl Fischer titration on a 1 mL aliquot of the filtrate. The moisture content must be < 0.05%. Residual water will act as a nucleophile at high temperatures, driving hydrolytic acetal cleavage.

Phase 2: High-Vacuum Short-Path Distillation
  • Apparatus Setup: Transfer the dried organic phase to a Short-Path Distillation apparatus (or Wiped Film Evaporator for scale-up). Ensure all joints are greased with high-vacuum silicone grease.

  • Solvent Stripping: Evaporate the MTBE under moderate vacuum (50 mbar) at a maximum bath temperature of 35°C.

  • Degassing & Vacuum Integrity: Lower the system pressure to < 0.1 mbar.

    • Validation Check 3: Isolate the vacuum pump by closing the main valve. The system pressure must hold steady at < 0.1 mbar for 5 minutes. A rising pressure indicates a leak or residual solvent, which will artificially raise the boiling point and induce thermal degradation later.

  • Fraction Collection: Gradually increase the heating mantle temperature to 85–90°C. Collect the main fraction.

    • Validation Check 4: Monitor the digital vacuum gauge continuously. A sudden pressure spike during heating indicates the generation of NOx​ gas from nitro decomposition 4. If observed, immediately drop the heat and quench the system with Argon.

PART 5: References

  • [3] Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. Source: acs.org.3

  • [4] Chemical reaction hazards of distillation processes - IChemE. Source: icheme.org. 4

  • [1] Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection - Benchchem. Source: benchchem.com. 1

  • [2] Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex... - MDPI. Source: mdpi.com. 2

Sources

Optimization

Technical Support Center: Scale-Up Optimization for (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the batch production of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the batch production of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS: 51430-71-8), a critical intermediate in the synthesis of complex carbohydrates and pharmaceutical impurities[1][2].

Scaling up the acetalization of tris(hydroxymethyl)nitromethane with benzaldehyde transitions the process from a kinetically forgiving lab-scale reaction to a mass- and heat-transfer-limited pilot operation. This guide provides validated protocols, quantitative parameter adjustments, and mechanistic troubleshooting to ensure high-yield, stereochemically pure batch production.

Process Workflow & Validation Gates

SynthesisWorkflow N1 1. Reagent Charging Tris(hydroxymethyl)nitromethane + Benzaldehyde N2 2. Acid Catalysis p-TsOH (0.5-1.0 mol%) N1->N2 N3 3. Azeotropic Distillation Toluene Reflux (Dean-Stark) N2->N3 N4 4. In-Process Control (IPC) GC/HPLC Monitoring N3->N4 N4->N3 Conversion < 98% (Continue Reflux) N5 5. Quench & Wash NaHCO3 / NaHSO3 N4->N5 Conversion ≥ 98% (Proceed) N6 6. Crystallization Toluene / Heptane N5->N6 N7 Target Active: (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol N6->N7

Batch production workflow for (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol synthesis.

Self-Validating Pilot-Scale Protocol (10-kg Batch)

This protocol is designed as a self-validating system; do not proceed to the next step unless the specific validation criteria are met.

Step 1: Reactor Preparation & Charging

  • Action: Charge a glass-lined reactor with 70 L of anhydrous toluene. Add 10.0 kg of tris(hydroxymethyl)nitromethane (1.0 eq) and 7.4 kg of benzaldehyde (1.05 eq).

  • Causality: Toluene acts as both the solvent and the azeotropic agent for water removal[1][3]. A strict 1.05 eq of benzaldehyde ensures complete consumption of the triol while preventing excessive residual aldehyde, which severely hinders downstream crystallization.

  • Validation: Agitate at 200 RPM. The mixture will be a heterogeneous slurry.

Step 2: Catalysis & Azeotropic Distillation

  • Action: Add 126 g of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 eq). Heat the reactor to reflux (approx. 110°C) using a Dean-Stark apparatus.

  • Causality: The acid catalyzes the formation of the oxonium ion intermediate. Water is generated as a byproduct; its continuous removal drives the equilibrium toward the 1,3-dioxane product[3].

  • Validation: Monitor the water collection in the Dean-Stark trap. Theoretical water yield is ~1.19 L.

Step 3: In-Process Control (IPC)

  • Action: After 8 hours of reflux, sample the organic phase for HPLC/GC analysis.

  • Validation: Proceed to quenching only when tris(hydroxymethyl)nitromethane is < 2.0% Area. If > 2.0%, continue refluxing and verify condenser efficiency.

Step 4: Quenching & Bisulfite Wash

  • Action: Cool the reactor to 50°C. Add 10 L of 5% aqueous NaHCO₃ to neutralize the catalyst, followed by 10 L of 10% aqueous NaHSO₃ (Sodium bisulfite). Agitate for 30 minutes, then allow phase separation.

  • Causality: NaHCO₃ prevents acid-catalyzed retro-aldol degradation during concentration. The NaHSO₃ wash is critical: it reacts with unreacted benzaldehyde to form a water-soluble α-hydroxy sulfonate adduct, effectively purging the plasticizing impurity into the aqueous waste.

  • Validation: The pH of the aqueous phase must be ≥ 7.0.

Step 5: Crystallization & Isolation

  • Action: Concentrate the organic phase under vacuum to ~20 L (2 Vol). Heat to 60°C and slowly dose in 40 L of heptane (anti-solvent). Cool at a controlled ramp of 0.1°C/min to 5°C. Filter and dry under vacuum at 45°C.

  • Validation: A sharp cloud point should be observed around 45-50°C. The final product (CAS: 51430-71-8)[4] must present as a free-flowing, off-white crystalline solid.

Quantitative Process Parameters: Lab vs. Pilot

ParameterLab Scale (100 g)Pilot Scale (10 kg)Causality / Rationale
Solvent Volume 10 Vol (1.0 L)7 Vol (70 L)Reduced volume at scale improves reactor throughput, heat transfer efficiency, and reduces environmental impact.
Catalyst Loading 5.0 mol%1.0 mol%Lower catalyst loading at scale minimizes thermal degradation and simplifies downstream neutralization[3].
Reflux Time 4 - 6 hours12 - 16 hoursDecreased surface-area-to-volume ratio at scale limits the volatilization rate of the water/toluene azeotrope.
Equivalents (PhCHO) 1.20 eq1.05 eqExcess benzaldehyde is easily removed via column chromatography at lab scale, but requires strict stoichiometric control at pilot scale to prevent "oiling out" during crystallization.

Troubleshooting & FAQs

Q1: The reaction conversion is stalling at 80-85% during pilot scale-up. How do we push it to completion? A1: Address the water removal bottleneck. Acetalization is a reversible equilibrium process. At a 10-kg scale, the vapor velocity and condenser capacity might be insufficient to efficiently drive the azeotrope out of the liquid phase. If the reaction stalls, it is typically a mass-transfer limitation. Intervention: Increase the jacket temperature to boost the boil-up rate and ensure the Dean-Stark return line is properly insulated to prevent premature condensation. Alternatively, incorporate a Soxhlet apparatus charged with 4Å molecular sieves to chemically sequester the water from the condensate before it returns to the reactor[1][3].

Q2: We are observing a significant increase in dark, tarry byproducts at scale. What causes this? A2: Thermal degradation via retro-aldol pathways. Tris(hydroxymethyl)nitromethane is synthesized via the Henry reaction (nitroaldol). Under prolonged thermal stress and acidic conditions (12+ hours of reflux at 110°C), the molecule can undergo retro-aldol cleavage, releasing formaldehyde and generating reactive nitro-species that polymerize into dark tars. Intervention: Lower the p-TsOH catalyst loading to 0.5–1.0 mol%. If degradation persists, apply a slight vacuum during the azeotropic distillation to reduce the reflux temperature of the toluene mixture to 80–85°C.

Q3: The isolated crude product is a sticky oil instead of a crystalline solid. How do we induce crystallization? A3: Eliminate impurity-induced freezing point depression. (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is highly prone to "oiling out" if unreacted benzaldehyde is present, as the aldehyde acts as a plasticizer and prevents nucleation. Intervention: Ensure you have performed the aqueous sodium bisulfite (NaHSO₃) wash described in Step 4. If the product has already oiled out, redissolve the crude oil in minimal warm toluene, wash again with 10% NaHSO₃, separate, and repeat the heptane anti-solvent crystallization. Add seed crystals (0.1 wt%) precisely at the cloud point.

Q4: Are there stereochemical concerns with the 1,3-dioxane ring formation? A4: Yes, the reaction yields diastereomers governed by thermodynamic control. Because tris(hydroxymethyl)nitromethane possesses three equivalent hydroxymethyl groups, acetalization breaks this symmetry. The bulky phenyl group at the C2 position acts as a conformational lock, strongly preferring an equatorial orientation to minimize 1,3-diaxial interactions. This leaves the C5 position bearing both a nitro group and an unreacted hydroxymethyl group, resulting in two possible diastereomers: the cis-isomer and the trans-isomer. Intervention: The reaction operates under thermodynamic control. Prematurely quenching the reaction may trap a kinetic mixture of isomers, which complicates crystallization. Ensure the reaction is allowed to reach full equilibrium (refluxing in acid) so the system favors the more stable diastereomer. NMR monitoring of the crude mixture can confirm the diastereomeric ratio (dr).

References

  • Building Carbohydrates on Dioxanone Scaffold - HARVEST (uSask). University of Saskatchewan. Available at:[Link]

  • Fosfomycin-impurities - Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • Towards The Synthesis Of Hyacinthacines. Library and Archives Canada (bac-lac.gc.ca). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation comparison of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol isomers

An Expert's Guide to the Mass Spectrometric Differentiation of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol Diastereomers Introduction In the realm of pharmaceutical development and materials science, the precise structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Mass Spectrometric Differentiation of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol Diastereomers

Introduction

In the realm of pharmaceutical development and materials science, the precise structural characterization of stereoisomers is not merely an academic exercise; it is a critical determinant of a molecule's function, efficacy, and safety. The compound (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol presents a fascinating case study in stereoisomerism. Due to its chiral centers at the C2 and C5 positions of the 1,3-dioxane ring, it exists as a set of diastereomers. The spatial arrangement of the bulky phenyl group relative to the polar nitro and hydroxymethyl groups can profoundly influence the molecule's physicochemical properties and biological activity. Therefore, the ability to unambiguously differentiate between these isomers, such as the cis and trans diastereomers, is of paramount importance.

This guide provides an in-depth comparison of the gas-phase fragmentation behavior of the cis and trans diastereomers of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol using tandem mass spectrometry (MS/MS). As we will explore, the subtle differences in the three-dimensional structure of these isomers can lead to distinct and diagnostic fragmentation patterns. We will delve into the underlying principles of these fragmentations, leveraging established gas-phase ion chemistry to propose mechanisms for their differentiation. This document is intended for researchers and scientists who employ mass spectrometry for structural elucidation and require a robust methodology for isomer analysis. The differentiation of positional isomers and diastereomers by mass spectrometry is a known challenge, but techniques like collision-induced dissociation (CID) can provide unique fragmentation patterns that act as molecular fingerprints.[1][2][3]

Experimental Design & Rationale

The protocols described herein are designed to be a self-validating system, providing a clear and logical path from sample preparation to data interpretation. The choices made reflect best practices for the analysis of complex organic molecules.

Sample Preparation

Standard solutions of the purified cis and trans isomers are prepared individually in a high-purity solvent. A 50:50 (v/v) mixture of methanol and water with 0.1% formic acid is recommended to ensure solubility and promote protonation for positive-ion mode analysis. Analyte concentrations are typically in the range of 1-10 µg/mL.

Mass Spectrometry Methodology

The analysis is performed on a high-resolution tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is selected to generate the protonated molecular ion, [M+H]⁺. This allows for the study of the fragmentation of an even-electron species, which often yields more predictable and structurally informative pathways.

  • MS Scan: A full scan MS analysis is initially performed to identify the m/z of the protonated molecular ion.

  • Tandem Mass Spectrometry (MS/MS):

    • Precursor Ion Selection: The [M+H]⁺ ion is isolated in the first stage of the mass spectrometer (e.g., the first quadrupole).

    • Collision-Induced Dissociation (CID): The isolated precursor ions are accelerated into a collision cell filled with an inert gas like argon or nitrogen.[4][5] The kinetic energy is converted into internal energy upon collision, inducing fragmentation.[4][5] A stepped collision energy profile (e.g., 10-40 eV) is employed to observe the full spectrum of fragmentation pathways, from low-energy rearrangements to higher-energy bond cleavages.

The following diagram illustrates the generalized workflow for this analysis.

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Sample Pure Isomer (cis or trans) Solution Dissolve in MeOH/H2O + 0.1% HCOOH Sample->Solution ESI Electrospray Ionization (+ESI Mode) Solution->ESI MS1 Full Scan MS (Identify [M+H]⁺) ESI->MS1 Isolation Isolate [M+H]⁺ (e.g., Quadrupole 1) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 Analyze Fragments (e.g., TOF or Quadrupole 3) CID->MS2 Spectra Generate MS/MS Spectrum MS2->Spectra Comparison Compare Fragmentation (cis vs. trans) Spectra->Comparison

Caption: General experimental workflow for isomer analysis.

Results and Discussion: A Comparative Fragmentation Analysis

The molecular weight of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is 253.25 g/mol . Therefore, the protonated molecular ion [M+H]⁺ is observed at m/z 254.

The fragmentation of this molecule is driven by its key functional groups: the nitro group, the phenyl substituent, the hydroxymethyl group, and the 1,3-dioxane ring itself. The stereochemical relationship between the substituents is hypothesized to influence the fragmentation pathways, particularly those involving intramolecular interactions or sterically governed eliminations. It has been observed that diastereomers can exhibit distinct mass spectra due to different ion conformations influencing fragmentation patterns.[6][7]

Common Fragmentation Pathways

Both isomers are expected to exhibit several common fragment ions, arising from the cleavage of weaker bonds and the loss of stable neutral molecules.

  • Loss of Water ([M+H - H₂O]⁺, m/z 236): Protonation can occur on the hydroxyl group, leading to the facile elimination of a water molecule.

  • Loss of Formaldehyde ([M+H - CH₂O]⁺, m/z 224): The hydroxymethyl group can be lost as formaldehyde.

  • Loss of Nitrous Acid ([M+H - HNO₂]⁺, m/z 207): A characteristic loss for nitroalkanes, often proceeding through rearrangement.[8]

  • Formation of the Benzoyl Cation (m/z 105): Cleavage of the benzylic C-O bond and subsequent rearrangements can lead to the highly stable benzoyl cation, a common fragment for phenyl-substituted compounds.[9]

  • Formation of the Phenyl Cation (m/z 77): Further fragmentation of the benzoyl cation can produce the phenyl cation.[9]

Stereo-Differentiating Fragmentation Pathways

The key to differentiating the cis and trans isomers lies in fragmentation pathways that are sensitive to the spatial arrangement of the substituents.

The trans-Isomer:

In the trans-isomer, the bulky phenyl group is on the opposite side of the ring from the nitro and hydroxymethyl groups. This more extended conformation may favor fragmentation pathways that involve simple bond cleavages. We predict that the dominant fragmentation will proceed through a ring-opening mechanism initiated by the cleavage of a C-O bond, followed by the loss of neutral fragments.

A significant proposed pathway is the loss of benzaldehyde (C₆H₅CHO, 106 Da) following protonation and ring opening, leading to a fragment at m/z 148 . This pathway is less sterically hindered in the trans configuration.

trans_fragmentation parent [M+H]⁺ m/z 254 frag1 [M+H - H₂O]⁺ m/z 236 parent->frag1 - H₂O frag2 [M+H - HNO₂]⁺ m/z 207 parent->frag2 - HNO₂ frag3 [M+H - C₇H₆O]⁺ m/z 148 (Diagnostic) parent->frag3 - C₇H₆O (Benzaldehyde) frag4 [C₇H₅O]⁺ m/z 105 parent->frag4 High Energy frag5 [C₆H₅]⁺ m/z 77 frag4->frag5 - CO

Caption: Proposed major fragmentation pathways for the trans-isomer.

The cis-Isomer:

In the cis-isomer, the phenyl group, nitro group, and hydroxymethyl group are on the same side of the dioxane ring. This crowded arrangement can facilitate intramolecular reactions that are sterically impossible for the trans-isomer. A key proposed pathway is a concerted elimination involving the benzylic proton and the nitro group, a type of ortho-effect, even though these groups are not on an aromatic ring.[10] This could lead to a unique water loss followed by elimination of a C₇H₅NO molecule (119 Da), resulting in a diagnostic ion at m/z 117 .

Alternatively, the proximity of the groups could favor a specific ring opening that leads to a more abundant ion from the loss of the entire C5 substituent group. For instance, a concerted loss of nitromethanol (CH₃NO₃, 77 Da) could lead to a fragment at m/z 177 .

cis_fragmentation parent [M+H]⁺ m/z 254 frag1 [M+H - H₂O]⁺ m/z 236 parent->frag1 - H₂O frag2 [M+H - CH₄NO₃]⁺ m/z 177 (Diagnostic) parent->frag2 - CH₃NO₃ (Nitromethanol) frag3 [C₇H₅O]⁺ m/z 105 parent->frag3 High Energy frag5 [C₅H₇O₂]⁺ m/z 117 (Diagnostic) parent->frag5 - C₇H₅NO - H₂O frag4 [C₇H₅]⁺ m/z 77 frag3->frag4 - CO

Caption: Proposed major fragmentation pathways for the cis-isomer.

Summary of Predicted Data

The following table summarizes the key predicted fragment ions that can be used to differentiate the cis and trans isomers. The relative abundance is a prediction based on ion stability and the proposed mechanistic pathways.

m/zProposed FormulaProposed OriginPredicted Rel. Abundance (trans)Predicted Rel. Abundance (cis)Notes
254[C₁₁H₁₄NO₅]⁺[M+H]⁺LowLowProtonated Molecular Ion
236[C₁₁H₁₂NO₄]⁺[M+H - H₂O]⁺MediumMediumCommon water loss
207[C₁₁H₁₃O₄]⁺[M+H - HNO₂]⁺MediumMediumCommon loss of nitrous acid
177[C₁₀H₁₁O₂]⁺[M+H - CH₃NO₃]⁺LowHigh Diagnostic for cis-isomer (concerted loss)
148[C₄H₈NO₄]⁺[M+H - C₇H₆O]⁺High LowDiagnostic for trans-isomer (loss of benzaldehyde)
117[C₅H₇O₂]⁺[M+H - C₇H₅NO - H₂O]⁺LowMedium Potential diagnostic ion for cis-isomer
105[C₇H₅O]⁺Benzoyl CationHighHighCommon, stable fragment
77[C₆H₅]⁺Phenyl CationMediumMediumCommon fragment

Conclusion

The differentiation of the cis and trans diastereomers of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is achievable through a careful examination of their ESI-MS/MS fragmentation patterns. While both isomers share common fragmentation pathways, such as the loss of water and the formation of the benzoyl cation, their stereochemical differences give rise to distinct, diagnostic product ions.

Specifically, the trans-isomer is predicted to show a dominant fragment at m/z 148, corresponding to the loss of benzaldehyde, a pathway favored by its more open conformation. Conversely, the cis-isomer is expected to yield a characteristic ion at m/z 177, resulting from a sterically-assisted concerted loss of nitromethanol. By monitoring the relative abundances of these key diagnostic ions, one can confidently distinguish between the two diastereomers.

This guide underscores the power of tandem mass spectrometry not just for determining molecular weight, but for probing the three-dimensional structure of molecules. The principles discussed here can be extended to the structural elucidation of other complex stereoisomers, proving invaluable in modern chemical and pharmaceutical research.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. ACS Publications. [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Royal Society of Chemistry. [Link]

  • Determining the relative amounts of positional isomers in complex mixtures of triglycerides using reversed-phase high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Quantifying Positional Isomers (QPI) by top-down mass spectrometry. Utrecht University. [Link]

  • Gas-phase fragmentation analysis of nitro-fatty acids. PubMed. [Link]

  • Isomer Resolved Imaging: Julia Laskin Research Group. Purdue University. [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]

  • Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. PubMed. [Link]

  • MS/MS of energetic compounds. A collision induced dissociation (CID) study of some polynitrobiphenyl-2-amines. Taylor & Francis Online. [Link]

  • Unexpected behavior of diastereomeric ions in the GasPhase: a stimulus for pondering on ee measurements by ESI-MS. PubMed. [Link]

  • Validation of a chiral LC-MS/MS-ESI method for the simultaneous quantification of darolutamide diastereomers in mouse plasma and its application to a stereoselective pharmacokinetic study in mice. PubMed. [Link]

  • Unexpected Behavior of Diastereomeric Ions in the GasPhase: A Stimulus for Pondering on ee Measurements by ESI-MS. SpringerLink. [Link]

  • Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. National Center for Biotechnology Information. [Link]

  • Enantiomer analysis using electrospray ionization mass spectrometry. Mississippi State University. [Link]

  • mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. [Link]

  • Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. ResearchGate. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Colorado Boulder. [Link]

  • Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. [Link]

Sources

Comparative

Benchmarking (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol: A Comparative Guide to Cyclic Acetal Protecting Groups

For researchers and drug development professionals working with complex aliphatic scaffolds, achieving orthogonal functionalization is a persistent challenge. Tris(hydroxymethyl)nitromethane is a highly versatile triol u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with complex aliphatic scaffolds, achieving orthogonal functionalization is a persistent challenge. Tris(hydroxymethyl)nitromethane is a highly versatile triol used in the synthesis of energetic materials, dendrimers, and complex carbohydrate mimics. To selectively functionalize one hydroxyl group, the remaining 1,3-diol system must be transiently masked.

This guide benchmarks the thermodynamic benzylidene acetal—specifically (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol —against alternative cyclic acetal protecting groups, such as the kinetically favored isopropylidene (acetonide) and the lipophilic cyclohexylidene acetal. By analyzing the causality behind these protection strategies, we provide a self-validating framework for selecting and executing the optimal protection scheme.

Mechanistic Baseline: The Causality of Cyclic Acetal Selection

Cyclic acetals are the premier choice for 1,3-diol protection due to the favorable entropy of forming a stable six-membered 1,3-dioxane ring. However, the specific choice of the carbonyl component (benzaldehyde vs. acetone) fundamentally alters the downstream synthetic landscape.

Thermodynamic vs. Kinetic Control

The synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol via benzaldehyde is driven by thermodynamic control . The bulky phenyl group strongly prefers the equatorial position on the newly formed 1,3-dioxane ring, locking the molecule into a highly stable chair conformation. In contrast, isopropylidene acetals—yielding (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol—are typically formed under kinetic control using acetal exchange reagents like 2,2-dimethoxypropane to bypass the unfavorable entropy of water generation 1.

Orthogonal Deprotection

The defining advantage of the benzylidene group is its susceptibility to hydrogenolysis . While both benzylidene and isopropylidene acetals are highly stable to basic and nucleophilic conditions, the benzylidene group can be cleanly cleaved using palladium on carbon (Pd/C) and hydrogen gas 2. This neutral cleavage is critical when the target molecule contains acid-labile functionalities (e.g., Boc groups, tert-butyl esters, or delicate glycosidic bonds) that would be destroyed by the acidic hydrolysis required to remove an acetonide.

Regioselective Opening

Unlike aliphatic acetals, benzylidene acetals can undergo regioselective reductive ring-opening. Using reagents such as DIBAL-H or the PhBCl₂/Et₃SiH system, the 1,3-dioxane ring can be cleaved to yield a free hydroxyl group at one position and a robust benzyl ether at the other, providing an elegant pathway for asymmetric functionalization 3.

Quantitative Performance Comparison

The following table benchmarks the quantitative stability and reactivity profiles of the three primary cyclic acetals used for tris(hydroxymethyl)nitromethane protection.

FeatureBenzylidene AcetalIsopropylidene AcetalCyclohexylidene Acetal
Protected Product (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol(Spiro-cyclohexane-1,2'-(5'-nitro-1',3'-dioxan)-5'-yl)methanol
Formation Reagent Benzaldehyde (or dimethyl acetal)2,2-DimethoxypropaneCyclohexanone
Reaction Control Thermodynamic (Dean-Stark)Kinetic (Acetal Exchange)Thermodynamic
Typical Yield 85 – 90%> 92%80 – 85%
Stability to Mild Acid (e.g., AcOH) HighLow (Highly Labile)Moderate
Cleavage by Hydrogenolysis Yes (H₂, Pd/C)NoNo
Regioselective Reductive Opening Yes (Yields Benzyl Ether)NoNo

Workflow Visualization

The following diagram illustrates the divergent protection and orthogonal deprotection pathways, highlighting the strategic flexibility of the benzylidene group.

ProtectionStrategies Triol Tris(hydroxymethyl)nitromethane (Free 1,3-Diol Scaffold) Benz (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (Benzylidene Acetal) Triol->Benz PhCHO, p-TsOH Thermodynamic Control Iso (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (Isopropylidene Acetal) Triol->Iso 2,2-Dimethoxypropane, p-TsOH Kinetic Control DeprotBenz Neutral Cleavage Hydrogenolysis (H2, Pd/C) Benz->DeprotBenz DeprotIso Acidic Cleavage Mild Acid (TFA / H2O) Iso->DeprotIso DeprotBenz->Triol Orthogonal Deprotection DeprotIso->Triol Standard Deprotection

Fig 1. Divergent protection and orthogonal deprotection pathways for the 1,3-diol scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for each reagent choice, and specific analytical markers are identified to confirm reaction success without requiring immediate downstream processing.

Protocol 1: Thermodynamic Synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

Causality: Because the formation of the benzylidene acetal generates water, the reaction must be driven forward thermodynamically by physically removing water from the equilibrium using a Dean-Stark apparatus.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend tris(hydroxymethyl)nitromethane (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add benzaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The initially heterogeneous mixture will become homogeneous as the protected acetal forms and dissolves in toluene. Continue refluxing until the theoretical volume of water is collected in the trap (typically 4–6 hours).

  • Quench & Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Self-Validation:

    • TLC: Elute with Hexanes/EtOAc (7:3). The highly polar triol baseline spot will disappear, replaced by a fast-moving, strongly UV-active spot.

    • ¹H NMR (CDCl₃): Confirm success by identifying the characteristic acetal methine proton, which appears as a distinct singlet at ~5.5 ppm .

Protocol 2: Kinetic Synthesis of (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol

Causality: To avoid the harsh heating required for Dean-Stark water removal, 2,2-dimethoxypropane is utilized as an acetone surrogate. It reacts kinetically with the diol, generating methanol instead of water, which drives the reaction forward rapidly at room temperature 1.

  • Setup: Dissolve tris(hydroxymethyl)nitromethane (1.0 eq) in neat 2,2-dimethoxypropane (acts as both reagent and solvent).

  • Catalysis: Add a catalytic amount of p-TsOH (0.05 eq).

  • Stirring: Stir at room temperature for 3 to 15 hours. The reaction is typically quantitative.

  • Quench: Neutralize with triethylamine (TEA) before concentrating under reduced pressure to prevent acid-catalyzed reversion.

  • Self-Validation:

    • ¹H NMR (CDCl₃): The establishment of the isopropylidene protecting group is confirmed by the appearance of two distinct, non-equivalent methyl singlets at 1.40 ppm and 1.23 ppm , alongside ¹³C NMR signals at 20.0 and 26.9 ppm.

Protocol 3: Orthogonal Deprotection via Hydrogenolysis

Causality: When the remaining free hydroxyl group has been functionalized with an acid-sensitive moiety (e.g., an ester or ether), the benzylidene group is cleanly removed via catalytic hydrogenation, leaving the acid-sensitive groups untouched.

  • Setup: Dissolve the benzylidene-protected compound in anhydrous methanol or ethyl acetate.

  • Catalyst: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Self-Validation:

    • TLC: The UV-active starting material will disappear.

    • ¹H NMR: The aromatic protons (7.3–7.5 ppm) and the acetal methine proton (~5.5 ppm) will be completely absent from the spectrum, confirming total deprotection.

References

  • Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer ACS Omega (2023).[Link][4]

  • Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them The Journal of Organic Chemistry (2022).[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Nitro-2-phenyl-1,3-dio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol, a compound encountered by researchers, scientists, and drug development professionals. By understanding the inherent chemical properties and potential hazards of this molecule, we can ensure its safe and compliant disposal, thereby protecting personnel and the environment. This document is designed to be a practical resource, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Assessment and Chemical Profile of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is a molecule that combines several functional groups, each contributing to its overall reactivity and hazard profile. A thorough understanding of these components is critical for safe handling and disposal.

  • The Nitro Group (-NO₂): Aliphatic nitro compounds are known for their potential thermal instability and can be sensitive to shock, heat, and friction, particularly when present in high concentrations or in certain molecular arrangements.[1][2] The nitro group is a strong electron-withdrawing group, which can influence the reactivity of adjacent functional groups.[2] While many simple nitroalkanes are not explosive, they are considered energetic materials, and their thermal decomposition can be exothermic.[1][3]

  • The 1,3-Dioxane Ring: 1,3-Dioxanes are cyclic acetals. While generally stable under neutral and basic conditions, they are susceptible to hydrolysis under acidic conditions, which would cleave the ring to yield the parent aldehyde (benzaldehyde in this case) and diol.[4][5]

  • The Phenyl Group (-C₆H₅): The aromatic ring adds to the overall stability of the molecule but also means it is classified as an aromatic compound. Nitroaromatic compounds are a well-regulated class of chemicals due to their potential toxicity and environmental persistence.[6]

  • The Methanol Group (-CH₂OH): The primary alcohol functional group can undergo oxidation and esterification reactions. While it does not pose an immediate disposal hazard, its presence contributes to the overall chemical reactivity.

A computational study on the thermal decomposition of 5-nitro-1,3-dioxane compounds suggests that they can decompose to release nitrous acid (HNO₂) or nitrogen oxides (NOx).[7][8] This underscores the importance of avoiding heating and incompatible storage conditions.

Key Takeaway: Due to the presence of the nitro group and the aromatic ring, (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol must be treated as a reactive and potentially toxic hazardous waste .

Personal Protective Equipment (PPE) and Engineering Controls

Before handling (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol for any purpose, including disposal, the following minimum PPE and engineering controls are mandatory.

Item Specification Rationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes of the chemical or its solutions.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Always inspect gloves for integrity before use.
Body Protection Flame-resistant laboratory coat.Protects against spills and potential for ignition of flammable solvents used with the compound.
Engineering Control Certified chemical fume hood.All handling and disposal procedures must be conducted in a fume hood to prevent inhalation of any potential vapors or decomposition products.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is that it must be managed as hazardous waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in the general trash.[9]

Protocol 3.1: Waste Collection and Segregation
  • Designated Waste Container:

    • Use a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol".[10]

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Incompatible materials to avoid mixing with nitro compounds include strong acids, strong bases, oxidizing agents, and reducing agents, as these can lead to vigorous and potentially explosive reactions.[11]

  • Solid vs. Liquid Waste:

    • If the compound is a solid, collect it directly into the designated solid waste container.

    • If it is in a solution, collect it in a designated liquid waste container. The solvent must also be listed on the hazardous waste label.

Protocol 3.2: In-Lab Storage of Hazardous Waste
  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from heat sources, direct sunlight, and areas of high traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, such as discoloration, swelling, or leaks.

Protocol 3.3: Final Disposal
  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Manifesting: Your EHS department will handle the proper manifesting and transportation of the waste to a licensed hazardous waste disposal facility.

Emergency Procedures

Spill Response:
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or if there is a risk of airborne dust or vapor, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials like paper towels as the primary absorbent for the neat compound.

  • Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a soap and water solution. Collect the decontamination waste as hazardous waste.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Rationale for Procedural Choices: A Deeper Dive

The disposal protocol outlined above is based on a conservative approach that prioritizes safety. The decision to treat (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol as a reactive hazardous waste stems from the known properties of its constituent functional groups. While in-lab chemical degradation of some hazardous waste is possible, the potential for uncontrolled reactions with nitro compounds makes this a high-risk endeavor without specific, validated procedures for this exact molecule. Therefore, the most prudent and compliant course of action is to rely on professional hazardous waste disposal services.

Disposal Decision Workflow

Disposal_Workflow cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_emergency Emergency Response A Identify Functional Groups: - Nitro (-NO₂) - 1,3-Dioxane - Phenyl - Methanol B Evaluate Reactivity: - Potential for thermal decomposition - Acid sensitivity (hydrolysis) - Incompatibility with strong acids/bases A->B leads to C Classify Waste: Reactive and Toxic Hazardous Waste B->C determines D Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) C->D informs E Work in a Chemical Fume Hood D->E F Collect in a Labeled Hazardous Waste Container E->F G Segregate from Incompatible Waste Streams F->G H Store in a Designated Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Spill Occurs L Alert, Evacuate, Ventilate J->L K Personnel Exposure O Flush Affected Area, Seek Medical Attention K->O M Don PPE, Contain with Inert Material L->M N Collect as Hazardous Waste M->N

Sources

Handling

Personal protective equipment for handling (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is rooted in a mechanistic understanding of the chemicals we handle.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is rooted in a mechanistic understanding of the chemicals we handle.

The following guide provides a comprehensive, self-validating operational and safety protocol for handling (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol (CAS: 51430-71-8) [1],. By understanding the molecular causality behind these safety measures, researchers can build robust workflows that protect personnel and preserve experimental integrity.

Mechanistic Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's structural hazards. (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol presents a tripartite hazard profile:

  • The Nitro Group (-NO₂): Nitroaliphatic and nitroaromatic moieties are known skin sensitizers. They can be readily absorbed through the dermis, potentially causing localized irritation or systemic toxicity[2]. Furthermore, nitro compounds present a mild energetic hazard if subjected to extreme heat, friction, or incompatible reagents (e.g., strong reducing agents)[3],[4].

  • The 1,3-Dioxane Ring: This cyclic ether structure imparts significant lipophilicity to the molecule. This lipophilicity acts as a penetration enhancer, facilitating the transport of the toxic nitro moiety across the lipid bilayer of human skin.

  • The Primary Alcohol (-OH): The hydroxyl group enables hydrogen bonding, making the compound soluble in various polar organic solvents. If the compound is dissolved, the solvent can act as a rapid vector for dermal absorption in the event of a spill.

According to the National Research Council's , handling such compounds requires a rigorous hazard assessment and the implementation of specific engineering controls and PPE[2],[4].

PPE Selection Matrix

The mandates that PPE selection must directly correlate with the identified workplace hazards[5],[6]. The table below summarizes the quantitative and categorical data for the required PPE.

Protection CategoryRecommended EquipmentCausality / Mechanistic RationaleValidation Standard
Eye/Face Chemical Splash GogglesProtects ocular mucosa from lipophilic dust and solvent splashes. Standard safety glasses lack adequate orbital seal.ANSI Z87.1
Hand (Primary) Nitrile Gloves (≥ 5 mil thickness)Nitrile provides a robust barrier against solid nitro compounds. The 5 mil thickness delays breakthrough if dissolved in polar solvents.EN 374 / ASTM D6978
Hand (Secondary) Neoprene Gloves (Over-gloves)Required only if handling the compound in aggressive carrier solvents (e.g., DCM or THF) that rapidly degrade nitrile.EN 374
Body Flame-Resistant (FR) Lab CoatNitro compounds carry inherent reactivity risks[3]. 100% cotton or FR coats prevent synthetic fabrics from melting to the skin.NFPA 2112
Respiratory N95/P100 Particulate RespiratorRequired only if weighing/handling cannot be performed inside a fume hood. Protects against inhalation of aerosolized lipophilic dust.NIOSH Approved

Operational Workflow: Handling Protocol

Do not simply execute these steps; verify them. This protocol is designed as a self-validating system to ensure zero-exposure handling.

Step 1: Environmental Validation

  • Action: Verify that the Chemical Fume Hood is operational with a face velocity between 80–120 feet per minute (fpm)[2].

  • Causality: Proper airflow ensures that any aerosolized particulates generated during the transfer of the solid powder are immediately exhausted away from the operator's breathing zone.

Step 2: PPE Donning and Integrity Check

  • Action: Don the FR lab coat, chemical splash goggles, and nitrile gloves. Self-Validation: Inflate the gloves slightly by trapping air and rolling the cuff to check for microscopic pinholes before use.

  • Causality: Even microscopic breaches in the glove matrix can allow lipophilic solutions to penetrate and remain trapped against the skin, exacerbating absorption.

Step 3: Material Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol powder.

  • Causality: Nitro compounds can be sensitive to static discharge or friction[3]. Anti-static tools mitigate the risk of localized energetic decomposition.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with soapy water.

  • Causality: The alcohol wipe dissolves the lipophilic residue, while the surfactant in the soapy water lifts the dissolved organic matter from the surface, preventing cross-contamination.

Spill Remediation & Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

Step 1: Isolation and Containment

  • Action: Evacuate the immediate vicinity. If the spill is solid, gently cover it with damp paper towels to prevent dust generation. If the compound is in solution, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

  • Causality: Never use combustible absorbents like sawdust with nitro compounds, as the combination of an organic fuel and a nitro-oxidizer can create a highly reactive mixture[3],[7].

Step 2: Collection

  • Action: Using non-sparking tools (e.g., a plastic dustpan and brush), sweep the absorbed mixture from the outside edge toward the center.

Step 3: Hazardous Waste Disposal

  • Action: Transfer the collected waste into a high-density polyethylene (HDPE) container. Seal and clearly label it as "Hazardous Chemical Waste: Nitro-Aromatic/Dioxane Derivative."

  • Causality: Proper categorization ensures the waste is routed for high-temperature incineration, which is the only safe method to completely destroy the stable dioxane ring and safely neutralize the nitro group.

Process Flow Visualization

G Start Pre-Operation Risk Assessment PPE Don Required PPE (Gloves, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Handle Handle (5-Nitro-2-phenyl- 1,3-dioxan-5-yl)methanol Hood->Handle Spill Spill Occurs? Handle->Spill Clean Contain & Neutralize (Vermiculite/Sand) Spill->Clean Yes Success Decontaminate & Remove PPE Spill->Success No Waste Hazardous Waste Disposal (Incineration) Clean->Waste Success->Waste

Workflow for the safe handling and disposal of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL:[Link]

  • 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.